(5-Methyl-1H-pyrazol-3-yl)boronic acid
Description
Properties
IUPAC Name |
(3-methyl-1H-pyrazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2/c1-3-2-4(5(8)9)7-6-3/h2,8-9H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWENLWUOIPCRRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743934 | |
| Record name | (3-Methyl-1H-pyrazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163248-54-1 | |
| Record name | (3-Methyl-1H-pyrazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (5-Methyl-1H-pyrazol-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining (5-Methyl-1H-pyrazol-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. This document details the core synthetic strategies, experimental protocols, and relevant quantitative data, offering a practical resource for researchers in the field.
Introduction
This compound is a key reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The pyrazole moiety is a prevalent scaffold in numerous biologically active compounds, and the introduction of a boronic acid group at the 3-position allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse and complex molecular architectures for drug development.
Synthetic Strategies
The synthesis of this compound typically proceeds through a multi-step sequence, commencing with the construction of the pyrazole ring, followed by halogenation and subsequent conversion to the boronic acid. Two primary strategies have been identified for the synthesis of the key intermediate, a halogenated 5-methyl-1H-pyrazole.
Strategy 1: Synthesis via Diazotization of an Aminopyrazole
This classical approach involves the synthesis of 3-amino-5-methyl-1H-pyrazole, followed by a Sandmeyer-type reaction to introduce a halogen at the 3-position. The resulting 3-halo-5-methyl-1H-pyrazole can then be converted to the desired boronic acid.
Strategy 2: Synthesis from a Dicarbonyl Compound and Hydrazine
An alternative route involves the condensation of a β-dicarbonyl compound with hydrazine to form the pyrazole ring, which is then halogenated. This method can offer advantages in terms of starting material availability and scalability.
Following the synthesis of the halogenated pyrazole, the boronic acid moiety is introduced via a lithium-halogen exchange reaction, followed by quenching with a borate ester.
Experimental Protocols
Synthesis of 3-Bromo-5-methyl-1H-pyrazole
A common precursor for the target boronic acid is 3-bromo-5-methyl-1H-pyrazole. Below is a representative experimental protocol for its synthesis.
Protocol:
-
Synthesis of 3-Amino-5-methyl-1H-pyrazole: 3-Aminocrotononitrile is reacted with hydrazine hydrate to yield 3-amino-5-methylpyrazole.[1]
-
Bromination of 3-Amino-5-methyl-1H-pyrazole: The synthesized 3-amino-5-methylpyrazole is then subjected to a bromination reaction to yield 3-methyl-5-bromopyrazole.[1] A detailed procedure for a similar N-methylated compound involved a condensation, bromination, and oxidation sequence starting from methyl crotonate and methyl hydrazine, which can be adapted for the non-methylated analogue.
Synthesis of this compound via Lithium-Halogen Exchange
This protocol details the conversion of 3-bromo-5-methyl-1H-pyrazole to the target boronic acid. The pyrazole nitrogen should be protected prior to the lithium-halogen exchange to prevent side reactions. A common protecting group is the tetrahydropyranyl (THP) group.
Protocol:
-
N-Protection of 3-Bromo-5-methyl-1H-pyrazole: React 3-bromo-5-methyl-1H-pyrazole with dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to obtain the N-THP protected pyrazole.
-
Lithium-Halogen Exchange and Borylation:
-
Dissolve the N-protected 3-bromo-5-methyl-1H-pyrazole in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction mixture is typically stirred at this temperature for a period to ensure complete lithium-halogen exchange.
-
To the resulting lithiated species, add a trialkyl borate, such as triisopropyl borate or trimethyl borate, dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
-
Deprotection and Work-up:
-
Quench the reaction with an aqueous acid solution (e.g., hydrochloric acid) to hydrolyze the borate ester and remove the N-protecting group.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or chromatography.
-
Quantitative Data
The following table summarizes typical yields for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Typical Yield (%) |
| Bromination of 3-amino-5-methyl-1H-pyrazole | 3-Amino-5-methyl-1H-pyrazole | 3-Bromo-5-methyl-1H-pyrazole | 60-80 |
| Lithium-Halogen Exchange and Borylation (pinacol ester) | N-protected 3-bromo-5-methyl-1H-pyrazole | N-protected this compound pinacol ester | 70-90 |
| Deprotection | N-protected boronic acid/ester | This compound | >90 |
Spectroscopic Data for this compound:
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¹H NMR: A singlet for the pyrazole C4-H, a singlet for the methyl group protons, and a broad singlet for the B(OH)₂ protons.
-
¹³C NMR: Resonances for the pyrazole ring carbons, with the carbon bearing the boronic acid group appearing at a characteristic chemical shift, and a signal for the methyl carbon.
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Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (125.92 g/mol ).
Signaling Pathways and Experimental Workflows
Pyrazole-containing compounds are known to interact with a variety of biological targets and signaling pathways. For instance, they are found in inhibitors of kinases, which are crucial components of many signaling cascades involved in cell proliferation, differentiation, and apoptosis.
Caption: A generic kinase signaling pathway inhibited by a pyrazole derivative.
The synthesis of this compound follows a structured experimental workflow, as depicted in the diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a multi-step process that is crucial for the advancement of medicinal chemistry research. The methods outlined in this guide, particularly the route involving bromination followed by lithium-halogen exchange and borylation, provide a reliable pathway to this important building block. Researchers can utilize the provided protocols and data as a foundation for their synthetic endeavors in the development of novel therapeutics.
References
Technical Guide: (5-Methyl-1H-pyrazol-3-yl)boronic acid
CAS Number: 1163248-54-1[1]
This technical guide provides an in-depth overview of (5-Methyl-1H-pyrazol-3-yl)boronic acid, a key building block for researchers, scientists, and professionals in drug development and medicinal chemistry.
Core Compound Properties
This compound is a heterocyclic organic compound containing a pyrazole ring functionalized with a methyl group and a boronic acid. This structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Physicochemical Data
A summary of the available quantitative data for this compound is presented below. Please note that some values are predicted due to limited experimentally determined data for this specific compound.
| Property | Value | Source |
| CAS Number | 1163248-54-1 | [1][2] |
| Molecular Formula | C4H7BN2O2 | [1][2] |
| Molecular Weight | 125.92 g/mol | [1][2][3] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8 °C | [1] |
| Physical Form | Solid | |
| SMILES | CC1=CC(=NN1)B(O)O | [1] |
Applications in Synthetic Chemistry
The primary application of this compound is as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors. The pyrazole motif is a common feature in many biologically active compounds, making this boronic acid a valuable tool in the synthesis of potential drug candidates.
Role as a Synthetic Building Block
The following diagram illustrates the role of this compound as a versatile building block in the synthesis of more complex, potentially bioactive molecules via Suzuki-Miyaura cross-coupling.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a pyrazole boronic acid. Researchers should optimize the conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (0.05 equiv)
-
Base (e.g., Potassium carbonate, K2CO3 or Cesium carbonate, Cs2CO3) (2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Water (degassed)
Workflow Diagram:
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl halide, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent and degassed water to the reaction vessel.
-
Add the palladium catalyst to the mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir for the required time (can range from a few hours to overnight).
-
Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction, for example, by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.
-
Characterize the final product using spectroscopic methods like NMR and Mass Spectrometry to confirm its identity and purity.
References
An In-depth Technical Guide on (5-Methyl-1H-pyrazol-3-yl)boronic Acid for Researchers and Drug Development Professionals
(5-Methyl-1H-pyrazol-3-yl)boronic acid is a heterocyclic organic compound that holds significant promise in the fields of medicinal chemistry and materials science. Its unique structural features, combining a pyrazole nucleus with a reactive boronic acid moiety, make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.
Core Properties
While extensive experimental data for this compound is not widely available in public literature, the following tables summarize its fundamental chemical and physical properties based on available information and computational predictions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1163248-54-1 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Formula | C₄H₇BN₂O₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 125.92 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | --INVALID-LINK--[3] |
| Purity | Typically ≥95% | --INVALID-LINK--[1] |
| Solubility | Soluble in polar solvents like water and alcohols. | --INVALID-LINK--[3] |
| Storage | 2-8 °C, away from moisture. | --INVALID-LINK--[1] |
Table 2: Computationally Predicted Properties of this compound
| Property | Value | Source |
| InChI | InChI=1S/C4H7BN2O2/c1-3-2-4(5(8)9)7-6-3/h2,8-9H,1H3,(H,6,7) | --INVALID-LINK--[3] |
| SMILES | CC1=CC(=NN1)B(O)O | --INVALID-LINK--[1] |
Spectroscopic Data
Synthesis and Reactions
The pyrazole moiety is a key structural motif in many biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][5] The boronic acid functional group makes this compound a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in drug discovery.
References
- 1. figshare.com [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1163248-54-1|this compound|BLD Pharm [bldpharm.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Pyrazole Boronic Acids: A Technical Guide to Their Synthesis and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as building blocks for the synthesis of new therapeutic agents. Among these, pyrazole derivatives have emerged as a privileged structure due to their prevalence in a wide array of biologically active compounds.[1][2][3] The introduction of a boronic acid moiety, particularly as a pinacol ester, to the pyrazole core has created a powerful and versatile class of reagents: pyrazole boronic acids.[4] This technical guide provides an in-depth exploration of the discovery, synthesis, and application of these valuable intermediates, with a focus on their pivotal role in modern drug development.
The fundamental appeal of pyrazole boronic acids lies in their dual functionality. The pyrazole ring is a key pharmacophore in numerous FDA-approved drugs, contributing to favorable pharmacokinetic properties and target engagement.[1][5] Simultaneously, the boronic acid group serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the precise and efficient formation of carbon-carbon bonds.[4][6] This combination makes pyrazole boronic acids indispensable tools for medicinal chemists in the construction of complex molecular architectures for drug candidates.[5]
The Rise of Pyrazole Boronic Acids in Organic Synthesis
While the first synthesis of boronic acids dates back to 1860, the widespread application of pyrazole boronic acids is a more recent development, intrinsically linked to the ascent of palladium-catalyzed cross-coupling reactions.[6][7] The "discovery" of pyrazole boronic acids is less a single event and more an evolution of their recognition as highly valuable and versatile building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[4] Their stability, coupled with their reactivity in Suzuki-Miyaura coupling, has made them a go-to reagent for introducing the pyrazole scaffold into potential drug candidates, thereby accelerating the drug discovery pipeline.[5]
Synthetic Methodologies for Pyrazole Boronic Acids
The synthesis of pyrazole boronic acids, primarily as their more stable pinacol ester derivatives, can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern on the pyrazole ring.
Key Experimental Protocols
1. Synthesis of 4-Pyrazoleboronic Acid Pinacol Ester from 1-Boc-4-bromopyrazole
This method involves a palladium-catalyzed borylation of a protected bromopyrazole followed by deprotection.
-
Step 1: Synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester
-
To a reaction vessel, add 1-Boc-4-bromopyrazole (0.1 mol), bis(pinacolato)diboron (0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.001 mol), and potassium acetate (0.2 mol).
-
The vessel is evacuated and backfilled with nitrogen.
-
The mixture is heated to reflux in a suitable solvent (e.g., ethanol) for 16 hours.
-
Reaction completion is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is extracted with petroleum ether and purified to yield 1-Boc-4-pyrazoleboronic acid pinacol ester.[8]
-
-
Step 2: Deprotection to 4-Pyrazoleboronic acid pinacol ester
-
The purified 1-Boc-4-pyrazoleboronic acid pinacol ester is heated to 180°C until gas evolution ceases, indicating the removal of the Boc protecting group.
-
After cooling to room temperature, petroleum ether is added, and the mixture is stirred.
-
The solid product, 4-pyrazoleboronic acid pinacol ester, is collected by filtration.[8]
-
2. Synthesis of 1-Methyl-1H-pyrazole-3-boronic Acid Pinacol Ester from 3-Iodo-1-methyl-1H-pyrazole
This protocol utilizes a lithium-halogen exchange followed by borylation.
-
Step 1: Synthesis of 3-Iodo-1-methyl-1H-pyrazole
-
N-methyl-3-aminopyrazole is converted to 3-iodo-1-methyl-1H-pyrazole via a diazotization reaction.[9]
-
-
Step 2: Synthesis of 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester
-
3-Iodo-1-methyl-1H-pyrazole (1.0 eq) is dissolved in dry tetrahydrofuran (THF).
-
Isopropyl borate pinacol ester (1.2 eq) is added to the solution.
-
The mixture is cooled to between -65°C and -50°C under an argon atmosphere.
-
n-Butyllithium (1.3 eq) is added dropwise, and the reaction is stirred at this low temperature for 2 hours.
-
The reaction is quenched with an aqueous hydrochloric acid solution (1 mol/L).
-
The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.[9]
-
3. Synthesis of 1-Alkylpyrazole-4-boronic Acid Pinacol Ester via Grignard Reagent Exchange
This three-step synthesis starts from pyrazole.
-
Step 1: Synthesis of 4-Iodopyrazole
-
Pyrazole is reacted with iodine and hydrogen peroxide to generate 4-iodopyrazole.[10]
-
-
Step 2: Alkylation of 4-Iodopyrazole
-
4-Iodopyrazole is reacted with a haloalkane (e.g., methyl iodide, benzyl chloride, or isopropyl bromide) in the presence of a base to yield the corresponding 1-alkyl-4-iodopyrazole.[10]
-
-
Step 3: Borylation via Grignard Reagent Exchange
-
The 1-alkyl-4-iodopyrazole is reacted with an isopropyl Grignard reagent at a temperature between 0°C and -30°C to form the corresponding pyrazole Grignard reagent.
-
This is then reacted with a boronating agent (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to afford the final 1-alkylpyrazole-4-boronic acid pinacol ester.[10]
-
Quantitative Data from Synthetic Protocols
| Product | Starting Material | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1-Boc-4-pyrazoleboronic acid pinacol ester | 1-Boc-4-bromopyrazole | Bis(pinacolato)diboron, Potassium acetate | Pd(dppf)Cl₂ | Ethanol | Reflux | 16 | 82.3 | - | [8] |
| 4-Pyrazoleboronic acid pinacol ester | 1-Boc-4-pyrazoleboronic acid pinacol ester | - | - | - | 180 | - | 80.2 | - | [8] |
| 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester | 3-Iodo-1-methyl-1H-pyrazole | n-Butyllithium, Isopropyl borate pinacol ester | - | THF | -65 to -50 | 2 | 54.0 | 97+ | [9] |
| 1-Methylpyrazole-4-boronic acid pinacol ester | 1-Methyl-4-iodopyrazole | Isopropyl Grignard reagent, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - | - | -5 to -10 | - | 40 | >97 | [10] |
| 1-Isopropylpyrazole-4-boronic acid pinacol ester | 1-Isopropyl-4-iodopyrazole | Isopropyl Grignard reagent, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - | - | -10 to -15 | - | 45 | >98 | [10] |
Application in Drug Discovery: The Suzuki-Miyaura Coupling
The primary application of pyrazole boronic acids in drug discovery is their use as coupling partners in the Suzuki-Miyaura reaction.[4][5] This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide, providing a modular and efficient route to a vast array of complex molecules.[6]
General Workflow for Drug Candidate Synthesis
The following diagram illustrates the central role of pyrazole boronic acids in a typical drug discovery workflow.
Caption: Workflow illustrating the synthesis of pyrazole boronic acids and their application in drug discovery via Suzuki-Miyaura coupling.
This workflow highlights the modularity of this approach. By varying the starting pyrazole derivative and the aryl/heteroaryl halide, chemists can rapidly generate libraries of diverse compounds for biological screening. For instance, 4-pyrazoleboronic acid pinacol ester is a key intermediate in the synthesis of inhibitors for kinases such as JAK1 and JAK2.[11]
Signaling Pathways and Therapeutic Targets
While pyrazole boronic acids themselves are not typically the final bioactive molecules, they are instrumental in the synthesis of compounds that target a wide range of signaling pathways implicated in various diseases. The pyrazole scaffold is a common feature in many kinase inhibitors, and the use of pyrazole boronic acids has facilitated the development of potent and selective inhibitors for targets such as:
-
Mps1 Kinase: 1H-Pyrazole-4-boronic acid pinacol ester is used in the synthesis of Mps1 kinase inhibitors, which are being investigated for their potential in cancer therapy.[12]
-
Aurora Kinases: Truncated versions of clinical candidates that inhibit Aurora kinases have been synthesized using pyrazole building blocks.
-
Janus Kinases (JAK): As mentioned, pyrazole boronic acids are crucial for creating inhibitors of JAK kinases, which are involved in inflammatory and autoimmune diseases.[11]
The following diagram depicts a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors synthesized using pyrazole boronic acids.
Caption: Simplified diagram of a kinase signaling pathway targeted by pyrazole-based inhibitors.
Conclusion
Pyrazole boronic acids have firmly established themselves as indispensable reagents in the modern medicinal chemist's toolbox. Their unique combination of a biologically relevant pyrazole core and a synthetically versatile boronic acid handle has streamlined the synthesis of complex drug candidates. The methodologies for their synthesis are well-established, offering access to a diverse range of substituted pyrazoles. As the demand for novel therapeutics continues to grow, the strategic application of pyrazole boronic acids in drug discovery pipelines will undoubtedly continue to expand, paving the way for the development of new and improved treatments for a multitude of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 9. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
- 10. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 11. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]
- 12. medchemexpress.com [medchemexpress.com]
(5-Methyl-1H-pyrazol-3-yl)boronic Acid: A Technical Guide for Researchers
(5-Methyl-1H-pyrazol-3-yl)boronic acid is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug discovery. Its utility as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, allows for the incorporation of the 5-methyl-1H-pyrazole moiety into a diverse range of molecular scaffolds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its potential in the development of novel therapeutics.
Core Chemical Properties
This compound is a stable, solid compound. Its key chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1163248-54-1 |
| Molecular Formula | C4H7BN2O2 |
| Molecular Weight | 125.92 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Storage | 2-8 °C, under an inert atmosphere |
Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol:
Step 1: N-Protection of 5-Methyl-1H-pyrazole: To a solution of 5-methyl-1H-pyrazole in a suitable solvent such as dichloromethane, a protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine) are added. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The protected pyrazole is then isolated and purified.
Step 2: Lithiation: The N-protected 5-methyl-1H-pyrazole is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong base, typically n-butyllithium (n-BuLi), is added dropwise to effect deprotonation at the C3 position.
Step 3: Borylation: A borate ester, such as triisopropyl borate, is added to the lithiated pyrazole solution at low temperature. The reaction mixture is allowed to slowly warm to room temperature to form the boronate ester intermediate.
Step 4: Hydrolysis: The reaction is quenched with an aqueous acid solution (e.g., hydrochloric acid). This step hydrolyzes the boronate ester and removes the N-protecting group (if labile to acid) to yield this compound. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide, providing a versatile method for synthesizing complex molecules.
Caption: General workflow of a Suzuki-Miyaura coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
To a reaction vessel are added this compound (1.0 eq), an aryl or heteroaryl halide (1.0-1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base, for example, potassium carbonate (2.0-3.0 eq). The solids are suspended in a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene and water. The mixture is degassed and heated under an inert atmosphere until the starting materials are consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and the desired product is purified by column chromatography. Although specific yields for reactions with this compound are not widely reported, similar couplings with pyrazole boronic acids can achieve yields from moderate to excellent, depending on the substrates and reaction conditions.[1]
Biological Activity and Therapeutic Potential
The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds.[2] Derivatives of 5-methyl-1H-pyrazole have shown promise in various therapeutic areas, particularly in oncology and inflammatory diseases.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. Inhibition of p38 MAP kinase is a therapeutic strategy for treating inflammatory diseases such as rheumatoid arthritis. Pyrazole-containing compounds, particularly pyrazole ureas, have been identified as potent inhibitors of p38 MAP kinase. These inhibitors often bind to a distinct allosteric site on the enzyme, stabilizing an inactive conformation.
Caption: Inhibition of the p38 MAP kinase signaling pathway by a pyrazole-based inhibitor.
Androgen Receptor Antagonism
The androgen receptor (AR) is a crucial driver in the progression of prostate cancer.[3] Antagonists of the AR are a cornerstone of prostate cancer therapy. Several 5-methyl-1H-pyrazole derivatives have been designed and synthesized as potential AR antagonists.[3] These compounds have demonstrated the ability to inhibit the growth of prostate cancer cells.[3]
Quantitative Biological Data for 5-Methyl-1H-pyrazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| A13 | LNCaP | 5.34 | [3] |
| A14 | LNCaP | 6.87 | [3] |
Note: The compounds listed are derivatives of 5-methyl-1H-pyrazole and serve to illustrate the potential biological activity of this scaffold.
Conclusion
This compound is a valuable reagent for the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura coupling. The resulting 5-methyl-1H-pyrazole-containing compounds are of significant interest in drug discovery, with demonstrated potential as inhibitors of p38 MAP kinase and as androgen receptor antagonists. Further exploration of the synthetic utility and biological activity of derivatives of this compound is warranted to fully realize its potential in the development of novel therapeutic agents.
References
An In-depth Technical Guide to the Stability and Handling of (5-Methyl-1H-pyrazol-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and handling of (5-Methyl-1H-pyrazol-3-yl)boronic acid, a versatile building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific quantitative data for this compound, this guide also extrapolates from the known behavior of related arylboronic acids to provide a thorough understanding of its chemical properties.
Core Concepts in Stability
The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. The pyrazole moiety, being a basic heterocycle, can also influence stability depending on the pH of the environment.
Protodeboronation: This is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved by a proton source, typically water, to yield the corresponding arene (5-methyl-1H-pyrazole) and boric acid.[1][2][3] The rate of protodeboronation is highly dependent on the pH of the solution. For heteroarylboronic acids, the protonation state of the heterocyclic ring can significantly affect the rate of this degradation.[1][3] Generally, protodeboronation can be accelerated under both acidic and basic conditions.[2]
Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of various byproducts. Storing the compound under an inert atmosphere is recommended to minimize oxidative degradation.[2]
Factors Influencing Stability:
-
pH: The pH of the solution is a critical factor. Boronic acids are generally most stable at a neutral pH.[2] The speciation of the boronic acid and the protonation state of the pyrazole ring are controlled by the pH, which in turn affects the rate of degradation.[1][3]
-
Moisture: As a reactant in protodeboronation, water can lead to the decomposition of the compound. Therefore, exposure to moisture should be minimized.[2]
-
Temperature: Elevated temperatures can accelerate the rates of both protodeboronation and oxidation. For long-term storage, refrigeration is recommended.[2]
-
Presence of Oxidizing Agents: Contact with strong oxidizing agents should be avoided to prevent chemical decomposition.[2]
Data Presentation: Stability and Handling Parameters
The following tables summarize the key stability and handling information for this compound, based on available safety data sheets and general knowledge of arylboronic acids.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | Refrigerated (2-8 °C) | To minimize thermal degradation.[4] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation and degradation from moisture. |
| Container | Tightly sealed container | To prevent exposure to air and moisture. |
| Handling | In a well-ventilated area or fume hood | To avoid inhalation of dust. |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | To prevent skin and eye contact. |
Table 2: Generalized Stability Profile of Arylboronic Acids
| Condition | Effect on Stability | Primary Degradation Pathway |
| Acidic pH | Decreased stability | Protodeboronation |
| Neutral pH | Optimal stability | - |
| Basic pH | Decreased stability | Protodeboronation |
| Presence of Water/Moisture | Decreased stability | Protodeboronation |
| Elevated Temperature | Decreased stability | Accelerated degradation |
| Exposure to Air/Oxygen | Decreased stability | Oxidation |
| Exposure to Light | Potentially decreased stability | Photodegradation (precautionary) |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These methods can be adapted to specific experimental needs.
Protocol for Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of this compound over time under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into several vials. Subject each vial to a different stress condition:
-
Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl).
-
Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH).
-
Oxidative: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂).
-
Thermal: Place vials in ovens at elevated temperatures (e.g., 40 °C, 60 °C).
-
Photolytic: Expose a vial to a UV lamp.
-
Control: Keep one vial at the recommended storage condition (refrigerated, protected from light).
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each vial.
-
HPLC Analysis: Analyze the samples using a suitable HPLC method. A reverse-phase C18 column is often used for boronic acids. The mobile phase could consist of a gradient of water (with a modifier like formic acid or trifluoroacetic acid) and acetonitrile.
-
Data Analysis: Monitor the peak area of the parent compound and any new peaks corresponding to degradation products. Calculate the percentage of the remaining parent compound at each time point for each condition.
Protocol for Stability Monitoring by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in solution.
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the compound.
-
Stress Application: Introduce a stressor directly into the NMR tube (e.g., a drop of DCl or NaOD). For thermal stress, the NMR probe can be set to a higher temperature.
-
Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.
-
Data Analysis: Observe the decrease in the intensity of the signals corresponding to the parent compound and the appearance of new signals from degradation products. The relative integration of the signals can provide a semi-quantitative measure of degradation.
Mandatory Visualizations
Caption: Major degradation pathways for arylboronic acids.
Caption: Recommended workflow for handling and stability testing.
Conclusion
This compound is a valuable reagent whose stability is a key consideration for its effective use in research and development. While specific quantitative stability data is limited, understanding the general degradation pathways of arylboronic acids—protodeboronation and oxidation—provides a strong framework for its proper handling and storage. By controlling factors such as pH, moisture, temperature, and exposure to air, the integrity of the compound can be maintained. The experimental protocols outlined in this guide offer a starting point for researchers to perform their own stability assessments tailored to their specific applications. Adherence to these guidelines will help ensure the reliability and reproducibility of experimental results involving this important chemical entity.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
An In-depth Technical Guide to (5-Methyl-1H-pyrazol-3-yl)boronic acid: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Methyl-1H-pyrazol-3-yl)boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyrazole ring and a boronic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules, particularly in the context of developing novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a focus on its role in the development of androgen receptor antagonists for the treatment of prostate cancer. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.
Molecular Structure and Physicochemical Properties
This compound is a white to off-white solid. The molecular structure consists of a five-membered pyrazole ring with a methyl group at the 5-position and a boronic acid group at the 3-position. The presence of the boronic acid functional group makes it a key participant in palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | (1-Methyl-1H-pyrazol-3-yl)boronic acid[1] | (1-Methyl-1H-pyrazol-5-yl)boronic acid[2] |
| CAS Number | 1163248-54-1[3] | 869973-96-6[1] | 720702-41-0[2] |
| Molecular Formula | C4H7BN2O2[3] | C4H7BN2O2[1] | C4H7BN2O2[2] |
| Molecular Weight | 125.92 g/mol [3] | 125.92 g/mol [1] | 125.92 g/mol [2] |
| Melting Point | Data not available | Data not available | >350 °C[2] |
| Boiling Point | Data not available | Data not available | 323 °C at 760 mmHg[2] |
| Solubility | Data not available | Data not available | Data not available |
| SMILES | CC1=CC(=NN1)B(O)O | CN1C=C(C=N1)B(O)O | CN1N=CC=C1B(O)O |
Note: Experimental physicochemical data for this compound is limited in publicly available literature. Data for isomeric compounds are provided for comparison.
Synthesis
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 3-Iodo-5-methyl-1H-pyrazole
This step would likely involve the diazotization of 5-methyl-1H-pyrazol-3-amine followed by a Sandmeyer-type reaction with an iodide salt.
-
Materials: 5-methyl-1H-pyrazol-3-amine, sodium nitrite, hydrochloric acid, potassium iodide, ice, and appropriate solvents (e.g., water, dichloromethane).
-
Procedure:
-
Dissolve 5-methyl-1H-pyrazol-3-amine in a cooled aqueous solution of hydrochloric acid.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.
-
Add a solution of potassium iodide in water to the diazonium salt solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash the organic layer, dry it over a drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-iodo-5-methyl-1H-pyrazole.
-
Step 2: Synthesis of this compound
This step involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.
-
Materials: 3-Iodo-5-methyl-1H-pyrazole, n-butyllithium (n-BuLi), triisopropyl borate, anhydrous tetrahydrofuran (THF), hydrochloric acid, and appropriate work-up reagents.
-
Procedure:
-
Dissolve 3-iodo-5-methyl-1H-pyrazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-BuLi to the solution and stir for a specified time to allow for the lithium-halogen exchange.
-
Add triisopropyl borate dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding an aqueous solution of hydrochloric acid.
-
Extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product, for example, by recrystallization, to yield this compound.
-
Applications in Drug Discovery: Targeting the Androgen Receptor
This compound is a valuable building block for the synthesis of potent androgen receptor (AR) antagonists. The AR signaling pathway is a critical driver in the progression of prostate cancer, making it a key therapeutic target.[4]
Androgen Receptor Signaling Pathway
The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone and its more potent metabolite 5α-dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins (HSPs). The activated AR then dimerizes, translocates to the nucleus, and binds to androgen response elements (AREs) on the DNA. This binding event recruits co-regulators and initiates the transcription of target genes responsible for cell proliferation and survival.[5]
Caption: The Androgen Receptor Signaling Pathway and the inhibitory action of this compound-derived antagonists.
Synthesis of 5-Methyl-1H-pyrazole Derivatives as AR Antagonists
Derivatives of 5-methyl-1H-pyrazole have been synthesized and identified as potent AR antagonists.[4] A general experimental workflow for the synthesis and evaluation of these compounds is outlined below.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives as AR antagonists.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Pyrazole Derivatives
The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction, a common method for synthesizing biaryl compounds from boronic acids and aryl halides.
-
Materials: this compound, an appropriate aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., sodium carbonate or potassium carbonate), and a solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Procedure:
-
In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent system to the mixture.
-
Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.
-
Heat the mixture to a specified temperature (e.g., 100 °C) and stir for a set period (e.g., 16 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and an organic solvent (e.g., ethyl acetate) and separating the layers.
-
Wash the organic layer with brine, dry it over a drying agent, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyrazole derivative.
-
Quantitative Biological Data
Research has identified several 5-methyl-1H-pyrazole derivatives as potent AR antagonists with significant anti-proliferative activity against prostate cancer cell lines.
Table 2: Biological Activity of Representative 5-Methyl-1H-pyrazole Derivatives
| Compound ID | AR Antagonistic Activity (IC50) | Anti-proliferative Activity (GI50, LNCaP cells) | Reference |
| A13 | Potent AR antagonist | More efficient than enzalutamide | [4] |
| A14 | Potent AR antagonist | More efficient than enzalutamide | [4] |
Note: Specific IC50 and GI50 values were not available in the abstract. The full publication would be required for this quantitative data.
Experimental Protocol: AR Reporter Gene Assay
This assay is used to determine the antagonistic activity of compounds on the androgen receptor.
-
Cell Line: A suitable cell line that expresses the androgen receptor and contains a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., LNCaP cells transfected with an ARE-luciferase reporter construct).
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to attach.
-
Treat the cells with a known concentration of an androgen (e.g., DHT) to stimulate AR activity, along with varying concentrations of the test compound.
-
Include appropriate controls (e.g., vehicle control, androgen-only control, and a known AR antagonist control).
-
Incubate the cells for a specified period.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition of AR activity for each concentration of the test compound and determine the IC50 value.
-
Conclusion
This compound is a key building block in the synthesis of novel compounds with significant therapeutic potential, particularly as androgen receptor antagonists for the treatment of prostate cancer. While there is a need for more comprehensive public data on its physicochemical properties and a detailed, optimized synthesis protocol, the available information highlights its importance in medicinal chemistry. The experimental protocols and workflow provided in this guide offer a solid foundation for researchers to utilize this compound in their drug discovery and development efforts. Further investigation into the synthesis and applications of this compound is warranted to fully exploit its potential in developing new and effective therapies.
References
Commercial Availability and Synthetic Insights for (5-Methyl-1H-pyrazol-3-yl)boronic acid: A Technical Guide for Researchers
(5-Methyl-1H-pyrazol-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules. This technical guide provides an overview of its commercial availability, a detailed plausible synthetic protocol, and its applications in drug development.
Commercial Availability
This compound is readily available from several chemical suppliers. The following table summarizes the offerings from various vendors, providing key quantitative data for researchers to compare.
| Supplier | Product/Catalog No. | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| ChemShuttle | 154203 | 1163248-54-1 | C4H7BN2O2 | 125.924 | 95% | 5g, 10g, 25g, 100g |
| BLDpharm | BD168418 | 1163248-54-1 | C4H7BN2O2 | 125.92 | Inquire | Inquire |
| Oakwood Chemical | 233459 | 1163248-54-1 | C4H7BN2O2 | 125.92 | 95% | 250mg |
Synthetic Protocol
Proposed Synthesis of this compound
This protocol is based on the general principles of lithiation and borylation of N-unsubstituted pyrazoles.
Materials:
-
5-Methyl-1H-pyrazole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk line or glovebox)
Experimental Procedure:
-
Preparation: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with 5-methyl-1H-pyrazole (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.2 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.
-
Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and is stirred overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic (pH ~2-3). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Applications in Drug Discovery and Medicinal Chemistry
Pyrazole boronic acids are versatile reagents in organic synthesis, with their primary application in drug discovery being the Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the formation of carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl halides, providing access to a wide range of complex molecular architectures.[1]
The pyrazole motif is a common pharmacophore found in numerous bioactive molecules due to its ability to participate in hydrogen bonding and its metabolic stability.[1] The incorporation of a boronic acid group onto the pyrazole ring provides a synthetic handle for further elaboration, making compounds like this compound valuable starting materials for the synthesis of potential drug candidates. Boronic acids themselves have gained significant attention in medicinal chemistry, with bortezomib, a proteasome inhibitor containing a boronic acid moiety, being a notable example of a successful drug.
Visualizations
Caption: A simplified workflow illustrating the synthesis of this compound from raw materials to the final commercial product.
Caption: The role of this compound in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond with an aryl or heteroaryl halide.
References
Mechanistic Insights into Pyrazole Boronic Acids: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological activity, and mechanisms of action of pyrazole boronic acids, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry.
Introduction
Pyrazole boronic acids have emerged as a pivotal class of compounds in modern drug discovery, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their unique structural features, combining the versatile pyrazole scaffold with the reactive boronic acid moiety, enable potent and often selective interactions with various biological targets. This technical guide provides a detailed overview of the mechanistic studies of pyrazole boronic acids, encompassing their synthesis, quantitative structure-activity relationships (QSAR), and mechanisms of enzyme inhibition. The information presented herein is intended to serve as a valuable resource for the rational design and development of novel therapeutics based on this promising molecular framework.
Synthesis of Pyrazole Boronic Acids
The synthesis of pyrazole boronic acids and their derivatives, particularly the pinacol esters, is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
General Synthesis Protocol for Pyrazole-4-Boronic Acid Pinacol Ester
A prevalent method involves the reaction of a halogenated pyrazole precursor with a diboron reagent in the presence of a palladium catalyst and a base. A typical procedure is as follows:
-
Reaction Setup: A reaction vessel is charged with a 1-protected-4-halogenopyrazole (e.g., 1-Boc-4-bromopyrazole), pinacol diboron, a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2), and a weak base like potassium acetate.
-
Solvent: A suitable solvent, or a mixture of solvents such as dioxane and water, is added.
-
Reaction Conditions: The mixture is degassed and heated to reflux under an inert atmosphere (e.g., nitrogen) for several hours.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by extraction and crystallization, to yield the desired 1-Boc-4-pyrazole boronic acid pinacol ester.
-
Deprotection: The Boc protecting group can be removed by heating the intermediate until no further gas evolves, followed by purification to obtain the final pyrazole-4-boronic acid pinacol ester.
Quantitative Data on Biological Activities
The biological evaluation of pyrazole boronic acids has generated a significant amount of quantitative data, highlighting their potential as therapeutic agents. The following tables summarize key inhibitory activities and cytotoxic effects reported in the literature.
| Compound/Derivative | Target Enzyme/Cell Line | IC50 / Ki | Reference |
| Pyrazole-based chalcone (9d) | HeLa (cervical cancer) | 23.6 µM | [1][2] |
| Pyrazole-based chalcone (9d) | A549 (lung cancer) | 37.59 µM | [1][2] |
| 1H-pyrazole-4-carboxylic acid (29) | ALKBH1 (DNA 6mA demethylase) | Potent inhibitor | [3] |
| Pyrazolone Schiff base (1b) | HeLa (cervical cancer) | 9.497 µM | [4] |
| Pyrazolone Schiff base (2a) | HeLa (cervical cancer) | 30.49 µM | [4] |
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Target Enzyme | Inhibition % / IC50 | Reference |
| Pyrazolone Schiff base (2c) | Acetylcholinesterase (AChE) | 82.79 ± 1.03 % | [4] |
| Pyrazolone Schiff base (2c) | Butyrylcholinesterase (BChE) | 91.39 ± 1.06 % | [4] |
| Pyrazolone Schiff base (2c) | Tyrosinase | 92.60 ± 1.80 % | [4] |
| Pyrazole derivative (4) | Butyrylcholinesterase (BChE) | Selective inhibitor | [5] |
Table 2: Enzyme Inhibition by Pyrazole Derivatives
Experimental Protocols for Key Assays
General Protocol for Enzyme Inhibition Assay
The following outlines a generalized procedure for assessing the inhibitory activity of pyrazole boronic acids against a target enzyme.[4][5][6][7]
-
Preparation of Reagents:
-
Prepare a suitable buffer solution at the optimal pH for the target enzyme.
-
Prepare a stock solution of the purified enzyme at a known concentration.
-
Prepare a stock solution of the substrate for the enzyme.
-
Prepare serial dilutions of the pyrazole boronic acid inhibitor in the assay buffer.
-
-
Assay Procedure:
-
In a microplate or cuvette, add the enzyme solution and different concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.
-
-
Data Analysis:
-
Determine the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[1][2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole boronic acid derivatives and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.
Mechanistic Insights and Visualizations
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds. Pyrazole boronic acids are excellent coupling partners in these reactions. The generally accepted mechanism involves a catalytic cycle with a palladium complex.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle begins with the oxidative addition of an organic halide (R1-X) to a Pd(0) complex. This is followed by transmetalation with the pyrazole boronic acid (R2-B(OR)2), which is activated by a base. The final step is reductive elimination, which forms the C-C bond between R1 and R2 and regenerates the Pd(0) catalyst.[8][9][10]
Disproportionation of Arylboronic Acids with 1-(2-Pyridinyl)-5-pyrazolones
An interesting mechanistic aspect of pyrazole chemistry is the formation of four-coordinate boron(III) complexes from the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids in basic media. This transformation is believed to proceed through a base-promoted disproportionation of the arylboronic acid, facilitated by the [N,O]-bidentate ligation of the pyrazolone.
Proposed mechanism for the formation of pyrazole diarylborinate.
The syn-periplanar arrangement of the [N,O]-bidentate ligand in 1-(2-pyridinyl)-5-pyrazolone is crucial for accommodating the incoming boronic acid and facilitating the aryl group migration between boronic acid molecules, leading to the formation of the stable four-coordinate boron complex.[11]
Enzyme Inhibition Mechanism
Boronic acids are known to be potent inhibitors of serine proteases. The mechanism of inhibition involves the formation of a covalent, yet reversible, tetrahedral adduct between the boron atom of the inhibitor and the catalytic serine residue in the enzyme's active site. This adduct mimics the transition state of the substrate hydrolysis reaction, thereby blocking the enzyme's catalytic activity.
Mechanism of serine protease inhibition by a pyrazole boronic acid.
The electrophilic nature of the boron atom makes it susceptible to nucleophilic attack by the hydroxyl group of the active site serine. The stability of the resulting tetrahedral intermediate is a key factor in the inhibitory potency of boronic acid-based inhibitors.
Conclusion
Mechanistic studies of pyrazole boronic acids have provided invaluable insights into their synthesis, structure-activity relationships, and modes of action. The versatility of the pyrazole scaffold, combined with the unique reactivity of the boronic acid moiety, offers a powerful platform for the development of novel therapeutic agents. The detailed experimental protocols and mechanistic visualizations presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. A thorough understanding of the underlying chemical and biological principles governing the activity of pyrazole boronic acids will undoubtedly accelerate the discovery of new and effective drugs for a wide range of diseases.
References
- 1. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole-pyrazoline hybrid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-Methyl-1H-pyrazol-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (5-Methyl-1H-pyrazol-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block enables the facile incorporation of the 5-methyl-1H-pyrazol-3-yl moiety, a common scaffold in medicinal chemistry, into a wide array of molecular architectures.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] Its appeal lies in the mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of the boronic acid reagents.[1]
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (or triflate) is illustrated below. The reaction is typically catalyzed by a palladium complex in the presence of a base.
Caption: General Suzuki-Miyaura Coupling Reaction.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocols
Below are two representative protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. Protocol A is a general procedure using conventional heating, while Protocol B utilizes microwave irradiation for accelerated reaction times.
Protocol A: Conventional Heating
This protocol is adapted from procedures for the coupling of related pyrazole derivatives.[1][3]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))
-
Base (e.g., potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃))
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol B: Microwave-Assisted Synthesis
This protocol is based on efficient microwave-assisted Suzuki-Miyaura couplings of related heterocyclic compounds.[1][4]
Materials:
-
This compound
-
Aryl halide (e.g., 2-bromopyridine)
-
Palladium catalyst (e.g., XPhos Pd G2)
-
Base (e.g., potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Microwave reactor vial with a stir bar
-
Standard workup and purification equipment
Procedure:
-
In a microwave reactor vial, combine this compound (1.5 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).
-
Add the degassed solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, further purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyrazole derivatives with various aryl halides. While specific data for this compound may vary, these examples with closely related structures provide a strong indication of expected outcomes.
Table 1: Suzuki-Miyaura Coupling of 3-Bromopyrazoles with Arylboronic Acids [3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | XPhos Pd G2 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 82 |
| 3 | 4-Fluorophenylboronic acid | XPhos Pd G2 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 |
| 4 | 2-Thienylboronic acid | XPhos Pd G2 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61 |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | XPhos Pd G2 (2.5) / XPhos (5) | K₂CO₃ | Dioxane | 150 | 40 | 74 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2.5) / XPhos (5) | K₂CO₃ | Dioxane | 150 | 40 | 89 |
| 3 | 4-Acetylphenylboronic acid | XPhos Pd G2 (2.5) / XPhos (5) | K₂CO₃ | Dioxane | 150 | 40 | 87 |
| 4 | 2-Furylboronic acid | XPhos Pd G2 (2.5) / XPhos (5) | K₂CO₃ | Dioxane | 150 | 40 | 78 |
Troubleshooting and Optimization
Low yields in Suzuki-Miyaura couplings with nitrogen-containing heterocycles can sometimes be attributed to catalyst inhibition or protodeboronation of the boronic acid.[3]
To improve reaction outcomes, consider the following:
-
Catalyst and Ligand Selection: For challenging couplings, consider using more electron-rich and bulky phosphine ligands such as XPhos or SPhos, often available as pre-formed palladium catalysts (e.g., XPhos Pd G2/G3).[1]
-
Base Selection: The choice of base is crucial. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can be more effective than Na₂CO₃, especially with less reactive coupling partners.
-
Solvent System: A mixture of an aprotic solvent like 1,4-dioxane or THF with a small amount of water is often optimal. The water can aid in the dissolution of the base and facilitate the transmetalation step.
-
Temperature and Reaction Time: Microwave heating can significantly reduce reaction times and in some cases improve yields by minimizing the formation of side products. For conventional heating, ensure the reaction is allowed to proceed to completion as monitored by an appropriate analytical technique.
-
Purity of Reagents: Ensure that the boronic acid, aryl halide, and solvents are of high purity. Impurities can negatively impact the catalytic cycle.
Experimental Workflow Diagram
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for (5-Methyl-1H-pyrazol-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of (5-Methyl-1H-pyrazol-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for analogous pyrazole derivatives.
Introduction
Pyrazole boronic acids are a class of organic compounds that have garnered significant interest in drug discovery and development.[1][2] The pyrazole moiety is a common scaffold in many biologically active molecules, offering metabolic stability and the ability to form crucial hydrogen bonds with biological targets.[1] The boronic acid functional group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for constructing complex organic molecules by forming carbon-carbon bonds.[1] this compound is a key intermediate for synthesizing a wide array of substituted pyrazoles for applications in pharmaceuticals and materials science.
Synthetic Strategy
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of a halogenated pyrazole precursor, 3-bromo-5-methyl-1H-pyrazole. The subsequent step is the conversion of this brominated intermediate into the target boronic acid via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.
Experimental Protocols
Step 1: Synthesis of 3-bromo-5-methyl-1H-pyrazole
This protocol is adapted from a similar synthesis of 3-methyl-5-bromopyrazole.[3] It involves the diazotization of 3-amino-5-methylpyrazole followed by a Sandmeyer-type bromination.
Materials:
-
3-amino-5-methylpyrazole
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Sodium hydroxide
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve 3-amino-5-methylpyrazole in 48% hydrobromic acid at 0 °C.
-
Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.
-
Basify the reaction mixture with a concentrated sodium hydroxide solution to a pH of approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-methyl-1H-pyrazole.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol is based on general procedures for the borylation of aryl halides via lithium-halogen exchange.
Materials:
-
3-bromo-5-methyl-1H-pyrazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-5-methyl-1H-pyrazole in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M hydrochloric acid and stir for 1 hour to hydrolyze the borate ester.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization.
Data Presentation
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-amino-5-methylpyrazole | 1. HBr, NaNO₂2. CuBr | Water | 0 to RT | 2-4 | 60-70 |
| 2 | 3-bromo-5-methyl-1H-pyrazole | 1. n-BuLi2. B(Oi-Pr)₃3. HCl | THF | -78 to RT | 12-16 | 50-65 |
Table 1: Summary of Reaction Conditions and Typical Yields.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Applications in Drug Development
Boronic acids are recognized as important pharmacophores and versatile intermediates in medicinal chemistry. The first boronic acid-containing drug, Bortezomib (Velcade®), was approved by the FDA in 2003 for the treatment of multiple myeloma.[4][5] Since then, several other boronic acid-based drugs have been approved, including ixazomib and vaborbactam.[4][5]
The pyrazole nucleus is a prominent feature in many pharmaceuticals due to its wide range of biological activities. The incorporation of a boronic acid moiety onto a pyrazole scaffold, as in this compound, provides a powerful building block for the synthesis of novel drug candidates. These compounds can be utilized in Suzuki-Miyaura cross-coupling reactions to create diverse libraries of substituted pyrazoles for screening against various therapeutic targets. This approach is valuable in the development of inhibitors for enzymes such as kinases and proteases, which are often implicated in diseases like cancer and inflammatory disorders.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 4. This compound [oakwoodchemical.com]
- 5. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of (5-Methyl-1H-pyrazol-3-yl)boronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methyl-1H-pyrazol-3-yl)boronic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The boronic acid functional group serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[1][2]
These application notes provide a comprehensive overview of the utility of this compound in the discovery of potent and selective kinase inhibitors, with a specific focus on its application in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors. Detailed protocols for the synthesis and evaluation of these compounds are provided to guide researchers in this area.
Key Application: Synthesis of c-Jun N-terminal Kinase (JNK) Inhibitors
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[1] Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. Consequently, the development of potent and selective JNK inhibitors is a significant focus of drug discovery efforts.
This compound has been successfully employed as a key starting material in the synthesis of a novel class of 4-(pyrazol-3-yl)-pyridine and -pyrimidine based JNK inhibitors.[1] The general structure of these inhibitors involves the coupling of the pyrazole headgroup to a central pyridine or pyrimidine core, which is further functionalized with various substituents to optimize potency and pharmacokinetic properties.
Quantitative Data: In Vitro Potency of Synthesized JNK Inhibitors
The following table summarizes the in vitro inhibitory activity of representative compounds synthesized using a pyrazole boronic acid precursor against JNK3.
| Compound ID | Core Scaffold | R1 (Pyrazole) | X (Core) | JNK3 IC50 (µM) | p38 IC50 (µM) |
| 1 | Pyrimidine | H | H | 0.63 | > 20 |
| 7 | Pyrimidine | Me | H | 1.45 | Not Tested |
| 8 | Pyrimidine | Me | Cl | 0.86 | Not Tested |
| 12 | Pyridine | H | H | 0.16 | > 20 |
| 13 | Pyridine | H | Cl | 0.08 | Not Tested |
| 14 | Pyridine | Me | Cl | 0.12 | Not Tested |
Data extracted from a study on 4-(pyrazol-3-yl)-pyridine and -pyrimidine JNK inhibitors.[1]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 4-(5-Methyl-1H-pyrazol-3-yl)pyridine Intermediate
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable halo-pyridine derivative.
Materials:
-
This compound
-
2-Chloro-4-halopyridine derivative (e.g., 2-chloro-4-iodopyridine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the 2-chloro-4-halopyridine derivative (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.05 eq) to the flask under a stream of inert gas.
-
Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-4-(5-methyl-1H-pyrazol-3-yl)pyridine intermediate.
Protocol 2: JNK3 Kinase Inhibition Assay
This protocol outlines a general method for evaluating the in vitro inhibitory activity of synthesized compounds against the JNK3 enzyme.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant human JNK3 enzyme
-
JNKtide (a substrate peptide for JNK3)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Microplate reader capable of detecting phosphorylation (e.g., using a phosphospecific antibody or radiometric assay)
Procedure:
-
Prepare a solution of the inhibitor compound in a suitable solvent (e.g., DMSO) at various concentrations.
-
In the wells of a microplate, add the kinase buffer, the JNK3 enzyme, and the inhibitor solution.
-
Incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of JNKtide and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30 °C.
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated JNKtide using a suitable detection method.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: The JNK signaling cascade and the point of inhibition.
Experimental Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for (5-Methyl-1H-pyrazol-3-yl)boronic acid Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
(5-Methyl-1H-pyrazol-3-yl)boronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its pyrazole motif is a common feature in many biologically active compounds. This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides.
Core Concepts: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.
The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Experimental Protocols
Below are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. It is important to note that reaction conditions should be optimized for specific substrates to achieve the best results.
Protocol 1: Conventional Heating
This protocol is a general starting point for the coupling of this compound with aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-methyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields in many cases.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., a suitable Pd(II) complex or a pre-catalyst like XPhos Pd G2, 0.1-2.5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., EtOH/H₂O, 1:1 mixture)
Procedure:
-
In a 10 mL microwave vial, combine the aryl halide, this compound, the palladium catalyst, and the base.
-
Add the solvent to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-140 °C) for the specified time (typically 10-40 minutes) with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedure as described in Protocol 1.
Data Presentation: Reaction Condition Optimization
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyrazole derivatives with various aryl halides. This data can serve as a guide for optimizing your specific reaction.
Table 1: Suzuki-Miyaura Coupling of 3-Bromopyrazolo[1,5-a]pyrimidin-5-one with p-Methoxyphenylboronic Acid [1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 12 | 9 |
| 2 | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (2) | Dioxane | 110 | 12 | 89 |
| 3 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | Dioxane | 110 | 12 | 85 |
| 4 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Dioxane | 110 | 12 | 91 |
| 5 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Dioxane/H₂O (1:1) | 110 | 12 | 93 |
| 6 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Dioxane | 140 (µW) | 0.67 | 95 |
Table 2: Suzuki-Miyaura Coupling of Various Aryl Halides with Arylboronic Acids [2]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | H₂O/EtOH | µW | 2 min | 90 |
| 2 | 3-Bromoanisole | 4-Formylphenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | H₂O/EtOH | µW | 2 min | 88 |
| 3 | 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | H₂O/EtOH | µW | 2 min | 92 |
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying chemical logic, the following diagrams are provided.
Applications in Drug Development
The pyrazole scaffold is a key component in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and its metabolic stability. The Suzuki-Miyaura coupling of this compound provides a direct and efficient method for incorporating this important heterocyclic motif into drug candidates. This methodology is particularly valuable for the synthesis of inhibitors of kinases and other enzymes where the pyrazole ring can act as a crucial pharmacophore. The ability to readily diversify the aryl group at the 3-position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
References
(5-Methyl-1H-pyrazol-3-yl)boronic acid: A Versatile Building Block in Organic Synthesis
(5-Methyl-1H-pyrazol-3-yl)boronic acid has emerged as a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This five-membered heterocyclic boronic acid offers a unique scaffold that is present in numerous biologically active compounds, making it a key building block in drug discovery.
Physicochemical Properties
| Property | Value |
| CAS Number | 1163248-54-1 |
| Molecular Formula | C4H7BN2O2 |
| Molecular Weight | 125.92 g/mol |
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a versatile coupling partner in Suzuki-Miyaura reactions, readily reacting with a variety of organic halides and triflates to form substituted pyrazoles. These reactions are typically catalyzed by palladium complexes in the presence of a base. The choice of catalyst, base, solvent, and reaction temperature can significantly influence the reaction efficiency and yield.
General Reaction Scheme:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Below is a summary of reported Suzuki-Miyaura coupling reactions involving this compound, highlighting the diversity of coupling partners and reaction conditions.
| Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Triflate (Luteolin derivative) | SPhos Pd G2 | K₂CO₃ | THF/H₂O (25:1) | 100 | 16 | 19[1] |
| Aryl Bromide | PdCl₂(dppf)-DCM | Na₂CO₃ | Dioxane/H₂O | 85 | 4 | N/A |
| Aryl Halide | Tetrakis(triphenylphosphine)palladium(0) | Cs₂CO₃ | N/A | N/A | N/A | N/A |
| 5-iodo-3-((4-isopropylphenyl)amino)-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide | PdCl₂(dppf) | NaHCO₃ (sat. aq) | Dioxane | N/A | N/A | N/A |
Experimental Protocols
Protocol 1: Synthesis of a 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor Intermediate
This protocol details the Suzuki-Miyaura coupling of this compound with an aryl bromide in the synthesis of a potent FLAP inhibitor.
Reaction Workflow:
Caption: Workflow for FLAP inhibitor intermediate synthesis.
Materials:
-
(1R,2R)-2-(4-bromobenzoyl)-N-(1-methyl-5-sulfamoyl-1H-pyrazol-4-yl)cyclohexanecarboxamide (28 g, 59.7 mmol)
-
This compound (15.02 g, 119.31 mmol)
-
PdCl₂(dppf)-DCM adduct (4.87 g, 5.97 mmol)
-
Sodium carbonate (25.3 g, 238.63 mmol)
-
Dioxane (500 mL)
-
Water (125 mL)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add (1R,2R)-2-(4-bromobenzoyl)-N-(1-methyl-5-sulfamoyl-1H-pyrazol-4-yl)cyclohexanecarboxamide, this compound, and sodium carbonate.
-
Add dioxane and water to the vessel.
-
Spurge the mixture with nitrogen gas.
-
Add the PdCl₂(dppf)-DCM adduct to the reaction mixture.
-
Heat the reaction mixture to 85°C and stir for 4 hours under a nitrogen atmosphere.
-
After the reaction is complete, concentrate the mixture under vacuum.
-
Dilute the residue with ethyl acetate and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by an appropriate method (e.g., column chromatography) to yield the desired product.
Protocol 2: Synthesis of a C-7 Substituted Luteolin Derivative
This protocol describes the coupling of this compound with a triflate-functionalized luteolin derivative, a key step in the synthesis of potential influenza endonuclease inhibitors.[1]
Reaction Workflow:
Caption: Workflow for C-7 substituted luteolin synthesis.
Materials:
-
Luteolin-C-7-triflate derivative
-
This compound
-
SPhos Pd G2 catalyst
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a reaction vessel, combine the luteolin-C-7-triflate derivative, this compound, SPhos Pd G2, and potassium carbonate.
-
Add a 25:1 mixture of THF and water to the vessel.
-
Heat the reaction mixture to 100°C and stir for 16 hours.
-
Upon completion, cool the reaction mixture and purify to isolate the desired product. The reported yield for this reaction is 19%.[1]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions. Its ability to introduce a substituted pyrazole moiety is of significant interest in the development of new therapeutic agents and functional materials. The provided protocols offer a starting point for researchers to utilize this reagent in their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific substrates employed.
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of Pyrazole Boronic Acids and Their Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of pyrazole boronic acids and their synthetic equivalents (halopyrazoles and pyrazole triflates) with various coupling partners. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules containing the pyrazole moiety, a common scaffold in many biologically active compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[1][2] It involves the reaction of an organoboron compound (like a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base.[3][4] For the synthesis of substituted pyrazoles, this reaction is invaluable, allowing for the introduction of aryl, heteroaryl, or other organic fragments onto the pyrazole ring with high efficiency and functional group tolerance.[1][5]
This document outlines various palladium catalytic systems and provides detailed protocols to guide researchers in setting up and optimizing these critical reactions.
General Experimental Workflow
The following diagram illustrates the typical workflow for a Suzuki-Miyaura coupling reaction involving a pyrazole derivative.
Caption: General workflow for Suzuki-Miyaura coupling of pyrazoles.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Comparison of Catalytic Systems
The efficiency of the Suzuki-Miyaura coupling of pyrazole derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize various reported conditions for the coupling of different pyrazole substrates.
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | Varies | [6] |
| XPhos Pd G2 (variable) | - | K₃PO₄ | Not specified | Not specified | Not specified | Varies | [7] |
| P1 (XPhos precatalyst) (6-7) | XPhos (1.5 eq. to P1) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 24 | 61-86 | [8] |
Table 2: Suzuki-Miyaura Coupling of Pyrazole Triflates with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | dppf (10) | K₃PO₄ | Toluene/H₂O (2:1) | 80 | 12 | Good | [9][10] |
| PdCl₂(dppf) (5) | dppf (5) | K₃PO₄ | Toluene/H₂O (2:1) | 80 | 12 | Good | [9][10] |
Table 3: Suzuki-Miyaura Coupling of Bromobenzene with Phenylboronic Acid using Pyrazole-based Ligands
| Catalyst Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Reference |
| Phenyl bearing bis(pyrazolyl)palladium complex | 0.33 | Not specified | Not specified | 140 | 4 | 98 | [11][12][13] |
| Tertiary butyl bearing bis(pyrazolyl)palladium complex | 0.33 | Not specified | Not specified | 140 | 4 | 81 | [11][12][13] |
Experimental Protocols
The following are generalized protocols based on commonly employed and effective methods found in the literature. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyrazole with an Arylboronic Acid
This protocol is adapted from methodologies utilizing catalysts like Pd(PPh₃)₄ or XPhos-based precatalysts.[6][8]
Materials:
-
Halopyrazole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos precatalyst P1, 6-7 mol%)
-
Ligand (if required, e.g., XPhos, 1.5 eq. relative to catalyst)
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2.0-2.5 equiv)
-
Solvent (e.g., 1,4-dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the halopyrazole (1.0 mmol), arylboronic acid (1.1-2.0 mmol), and base (2.0-2.5 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if applicable).
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 90-100 °C).
-
Stir the reaction mixture for the specified time (e.g., 6-24 hours), monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Pyrazole Triflate with an Arylboronic Acid
This protocol is based on the coupling of pyrazole triflates, which are often readily prepared from the corresponding pyrazolones.[9][10]
Materials:
-
Pyrazole triflate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., dppf, 10 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 2:1 mixture, 6 mL)
-
Inert gas (Argon or Nitrogen)
-
Reaction vial or flask
Procedure:
-
In a reaction vial, combine the pyrazole triflate (1.0 mmol), arylboronic acid (1.5 mmol), and base (2.0 mmol).
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the vial with an inert gas.
-
Add the solvent (e.g., 4 mL of toluene and 2 mL of water).
-
Seal the vial and heat the mixture in a preheated oil bath at 80 °C.
-
Stir vigorously for 12 hours or until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the final product.
Concluding Remarks
The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective method for the synthesis of functionalized pyrazoles. The choice of reaction partners (halide vs. triflate), catalyst, ligand, base, and solvent system can significantly impact the outcome of the reaction. The protocols and data provided herein serve as a valuable resource for researchers to select appropriate starting conditions and to develop robust and efficient syntheses for their target molecules. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for novel substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Solvent Selection in Reactions with (5-Methyl-1H-pyrazol-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methyl-1H-pyrazol-3-yl)boronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, is well-established. The selection of an appropriate solvent is a critical parameter that significantly influences the reaction's yield, rate, and selectivity. This document provides detailed application notes, protocols, and a logical framework for solvent selection in reactions involving this key reagent.
The pyrazole moiety is a common feature in many biologically active compounds, and the boronic acid functional group allows for its efficient incorporation into various molecular scaffolds. However, heteroaryl boronic acids, including pyrazole derivatives, can be susceptible to side reactions such as protodeboronation, especially under basic conditions and at elevated temperatures. The choice of solvent plays a crucial role in mitigating these undesired pathways and ensuring the desired reactivity.
Data Presentation: Solvent Effects in Suzuki-Miyaura Coupling
The following table summarizes the effect of different solvents on the yield of the Suzuki-Miyaura cross-coupling reaction of a pyrazole derivative with an aryl halide. While this data is for a structurally related pyrazolo[1,5-a]pyrimidin-5-one, it provides valuable insights into the solvent effects that can be expected for reactions with this compound.
| Entry | Solvent | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane | PdCl₂(PPh₃)₂ | Na₂CO₃ | 110 | 16 | 9 |
| 2 | THF | PdCl₂(PPh₃)₂ | Na₂CO₃ | 110 | 16 | <5 |
| 3 | DMF | PdCl₂(PPh₃)₂ | Na₂CO₃ | 110 | 16 | 15 |
| 4 | Toluene | PdCl₂(PPh₃)₂ | Na₂CO₃ | 110 | 16 | 7 |
| 5 | Acetonitrile | PdCl₂(PPh₃)₂ | Na₂CO₃ | 110 | 16 | <5 |
| 6 | Water | XPhosPdG2/XPhos | K₂CO₃ | 100 (MW) | 0.5 | 89 |
| 7 | 1,4-Dioxane/H₂O | P1 or P2 precatalysts | K₃PO₄ | 60-100 | 5-24 | 70-95[1][2] |
Note: The data in entries 1-5 is adapted from a study on a 3-bromo pyrazolo[1,5-a]pyrimidin-5-one derivative.[3] Entry 6 demonstrates the significant rate enhancement and yield improvement achievable with microwave heating in water.[3] Entry 7 shows a general condition for unprotected nitrogen-rich heterocycles.[1][2]
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling in Water
This protocol is based on an optimized procedure for a similar pyrazole substrate and is expected to be a good starting point for reactions with this compound.[3]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Pd G2 (2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed water
Procedure:
-
To a microwave vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), XPhos Pd G2 (2 mol%), XPhos (4 mol%), and K₂CO₃ (2.0 equiv).
-
Add a magnetic stir bar and degassed water to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C and hold for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Suzuki-Miyaura Coupling in a Biphasic System
This protocol is a general and robust method for the Suzuki-Miyaura coupling of nitrogen-rich heterocycles.[1][2]
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst P1 or P2 (1.0–1.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), palladium precatalyst (1.0–1.5 mol%), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.2 M).
-
Seal the tube and heat the reaction mixture to 60 °C with vigorous stirring for 5-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Logical workflow for solvent selection in reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Base Selection in Suzuki Coupling with (5-Methyl-1H-pyrazol-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly crucial in pharmaceutical and materials science for the synthesis of complex molecules, including those incorporating heterocyclic moieties like pyrazoles. The choice of base is a critical parameter that significantly influences the reaction's yield, rate, and selectivity.[3] This document provides detailed application notes and protocols for the selection of an appropriate base for the Suzuki coupling of (5-Methyl-1H-pyrazol-3-yl)boronic acid, a versatile building block in medicinal chemistry.
Heteroaryl boronic acids, such as this compound, can be sensitive to reaction conditions, particularly the base employed. A common side reaction is base-promoted protodeboronation, which can diminish the yield of the desired coupled product.[4][5] Therefore, careful selection of the base and other reaction parameters is paramount for a successful coupling.
Role of the Base in Suzuki-Miyaura Coupling
The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction, primarily in the transmetalation step.[3][6] There are two widely accepted pathways for the activation of the organoboron species by the base:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate then reacts with the palladium(II) halide complex.[3]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[3]
The operative pathway can depend on the specific base, solvent, and reactants used. Weaker bases like carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions.[3]
Comparative Performance of Different Bases
The selection of an appropriate base is critical for the success of a Suzuki-Miyaura coupling reaction. A variety of inorganic and organic bases have been successfully employed, with their performance often depending on the specific substrates and reaction conditions. The following table summarizes the performance of various bases commonly used for the Suzuki coupling of pyrazole derivatives with aryl halides. The yields presented are representative for this class of reactions and may vary depending on the specific coupling partners and reaction conditions.
| Base | Catalyst/Ligand | Solvent System | Temperature (°C) | Typical Yield (%) | Notes |
| Na2CO3 | Pd(PPh3)4 | 1,4-dioxane/H2O | 90 | 85-98 | A commonly used and effective base for pyrazole boronic acids.[7][8] |
| K2CO3 | Pd(OAc)2 / SPhos | Toluene/H2O | 100 | 80-95 | Another widely used carbonate base, often effective in biphasic systems. |
| K3PO4 | XPhos Pd G2 | 1,4-dioxane/H2O | 60-100 | 90-99 | A strong inorganic base that is often effective for challenging couplings, including those with nitrogen-rich heterocycles.[9] |
| Cs2CO3 | Pd(dppf)Cl2 | DMF | 80-110 | 75-92 | A highly soluble and effective base, particularly for less reactive aryl chlorides. |
| KF | Pd(PtBu3)2 | DMF | 100 | Moderate to High | Fluoride ions are believed to play a unique role in activating the boronic acid and can be effective when other bases fail.[10][11] |
| KOtBu | Pd2(dba)3 / P(t-Bu)3 | THF | Room Temp - 60 | 70-90 | A strong organic base, can be useful but may promote side reactions with sensitive substrates. |
| Et3N | Pd(OAc)2 / PPh3 | Acetonitrile | 80 | 50-70 | A weaker organic base, sometimes used but generally less effective than inorganic bases for this type of coupling. |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh3)4, XPhos Pd G2)
-
Base (e.g., Na2CO3, K3PO4)
-
Solvent (e.g., 1,4-dioxane, water)
-
Nitrogen or Argon source
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the selected base (e.g., Na2CO3, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol, 5 mol%).
-
The vessel is sealed with a septum, and the atmosphere is evacuated and backfilled with nitrogen or argon. This cycle is repeated three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL) via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Logical Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting an appropriate base for the Suzuki coupling of this compound.
Caption: Workflow for base selection in Suzuki coupling.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the base. For routine couplings with aryl iodides and bromides, weaker inorganic bases such as sodium or potassium carbonate often provide excellent results. For more challenging substrates, including less reactive aryl chlorides or sterically hindered partners, stronger bases like potassium phosphate or cesium carbonate may be necessary. It is crucial to screen a variety of bases and reaction conditions to identify the optimal system for a specific transformation. In cases of persistent low yields due to protodeboronation, exploring alternative methods such as base-free Suzuki couplings may be a viable strategy.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. a2bchem.com [a2bchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for C-N Coupling Reactions Using (5-Methyl-1H-pyrazol-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (5-Methyl-1H-pyrazol-3-yl)boronic acid in C-N cross-coupling reactions, a critical transformation in the synthesis of pharmaceutical compounds and other advanced materials. The protocols outlined below are based on established methodologies for Chan-Lam and Buchwald-Hartwig aminations, offering a foundation for the synthesis of N-aryl and N-heteroaryl-5-methyl-1H-pyrazol-3-amines.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. The pyrazole moiety is a common scaffold in numerous biologically active compounds. The boronic acid functionality allows for the formation of carbon-nitrogen (C-N) bonds through transition metal-catalyzed cross-coupling reactions, providing efficient access to a diverse range of substituted pyrazole derivatives.
The two primary methods for the C-N coupling of this compound with amines are the copper-catalyzed Chan-Lam amination and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on the substrate scope, functional group tolerance, and desired reaction conditions.
Chan-Lam C-N Coupling Protocol
The Chan-Lam coupling is a powerful method for the formation of C-N bonds under oxidative conditions, typically using a copper catalyst. It is known for its operational simplicity and often proceeds under mild, aerobic conditions.[1][2][3][4]
General Experimental Procedure
A mixture of this compound, an amine, a copper(II) salt, a base, and a suitable solvent is stirred in a vessel open to the air. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.
dot
Caption: Workflow for Chan-Lam C-N Coupling.
Reaction Parameters
| Parameter | General Conditions | Notes |
| Boronic Acid | This compound (1.0 - 1.5 equiv) | |
| Amine | Primary or secondary amine (1.0 equiv) | Anilines, alkylamines, and various heterocycles can be used. |
| Copper Catalyst | Cu(OAc)₂ (10-20 mol%) or CuO (10-20 mol%) | Other copper salts like CuI can also be effective.[5] |
| Base | Pyridine, Triethylamine (Et₃N), or K₂CO₃ (2.0 equiv) | The choice of base can be crucial and may require optimization. |
| Solvent | Dichloromethane (DCM), Toluene, or Methanol (MeOH) | Solvent choice depends on the solubility of reactants and reaction temperature. |
| Temperature | Room Temperature to 80 °C | Mild conditions are a key advantage of this reaction.[2] |
| Atmosphere | Air | Oxygen from the air is often the terminal oxidant.[3] |
Example Protocol: Synthesis of N-Phenyl-5-methyl-1H-pyrazol-3-amine
-
To a screw-capped vial, add this compound (1.2 equiv), aniline (1.0 equiv), Cu(OAc)₂ (0.2 equiv), and pyridine (2.0 equiv).
-
Add dichloromethane (DCM) as the solvent to achieve a concentration of 0.1-0.2 M.
-
Seal the vial and stir the mixture vigorously at room temperature. The reaction is open to the air.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-5-methyl-1H-pyrazol-3-amine.
Buchwald-Hartwig C-N Coupling Protocol
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile for the formation of C-N bonds.[1][6] It typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. This method is particularly useful for coupling a wide range of amines with aryl and heteroaryl halides or triflates. While the primary coupling partner for the boronic acid would be an aryl halide, this section will describe the analogous amination of an aryl halide with 3-amino-5-methylpyrazole, which would yield the same class of products.
General Experimental Procedure
An oven-dried reaction vessel is charged with an aryl halide, 3-amino-5-methylpyrazole, a palladium catalyst, a phosphine ligand, and a base under an inert atmosphere. The mixture is dissolved in an anhydrous solvent and heated. After the reaction is complete, it is cooled, worked up, and the product is purified.
dot
Caption: Workflow for Buchwald-Hartwig C-N Coupling.
Reaction Parameters
| Parameter | General Conditions | Notes |
| Aryl Halide | Aryl bromide or chloride (1.0 equiv) | Aryl triflates can also be used. |
| Amine | 3-Amino-5-methylpyrazole (1.0 - 1.2 equiv) | |
| Palladium Catalyst | Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-10 mol%) | Pre-catalysts are also commonly used. |
| Ligand | XPhos, SPhos, or other biaryl phosphine ligands (1-10 mol%) | The choice of ligand is critical for reaction efficiency.[6] |
| Base | NaOt-Bu, KOt-Bu, or Cs₂CO₃ (1.5 - 3.0 equiv) | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene, Dioxane, or THF (anhydrous) | Anhydrous conditions are important for this reaction. |
| Temperature | 80 - 120 °C | Higher temperatures are often necessary compared to Chan-Lam coupling. |
| Atmosphere | Inert (Nitrogen or Argon) | The palladium catalyst is sensitive to oxygen. |
Example Protocol: Synthesis of N-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.5 equiv).
-
Add 4-bromoanisole (1.0 equiv) and 3-amino-5-methylpyrazole (1.1 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Summary of Quantitative Data
| Coupling Reaction | Amine Substrate | Typical Yield Range | Reference |
| Chan-Lam | Electron-rich anilines | 60-90% | [3][4] |
| Electron-neutral anilines | 50-80% | [3][4] | |
| Electron-poor anilines | 30-60% | [3][4] | |
| Alkylamines | 40-70% | [3] | |
| Buchwald-Hartwig | Electron-rich anilines | 70-95% | [1][6] |
| Electron-neutral anilines | 65-90% | [1][6] | |
| Electron-poor anilines | 50-85% | [1][6] | |
| Sterically hindered amines | 40-75% | [6] |
Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions. The data presented here should be considered as a general guideline.
Conclusion
The Chan-Lam and Buchwald-Hartwig C-N coupling reactions are both effective methods for the synthesis of N-substituted 5-methyl-1H-pyrazol-3-amines. The Chan-Lam protocol offers milder reaction conditions and operational simplicity, while the Buchwald-Hartwig amination provides a broader substrate scope and often higher yields, particularly with challenging substrates. The choice of methodology should be guided by the specific requirements of the synthetic target and the available resources. The protocols and data provided in these application notes serve as a valuable starting point for researchers in the development of novel pyrazole-containing compounds.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (5-Methyl-1H-pyrazol-3-yl)boronic Acid
Welcome to the technical support guide for (5-Methyl-1H-pyrazol-3-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic building block. This compound is a key reagent for introducing the 5-methylpyrazole moiety, a common and important scaffold in pharmacologically active compounds, via reactions like the Suzuki-Miyaura cross-coupling.[1] However, its utility is often hampered by inherent stability issues, leading to challenges in storage, handling, and reaction reproducibility.
This guide provides in-depth, experience-driven answers to common problems, troubleshooting workflows for reaction failures, and validated protocols to mitigate instability, ensuring more reliable and successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound has failed or given a very low yield. What is the most likely cause?
A: The most frequent cause of failure is the degradation of the boronic acid via a process called protodeboronation .[2] This reaction replaces the carbon-boron bond with a carbon-hydrogen bond, effectively destroying your reagent. This is especially common in the basic, aqueous conditions often used for Suzuki couplings.[3][4] Before troubleshooting other reaction parameters, you should first verify the purity of your boronic acid.
Q2: How should I properly store this compound to maximize its shelf life?
A: Proper storage is critical. The compound should be stored in a tightly sealed container at 2-8°C . To minimize degradation from atmospheric moisture, it is best practice to store it in a desiccator or under an inert atmosphere (e.g., inside a nitrogen-filled glovebox or in a sealed vial backfilled with argon).[5][6]
Q3: What are the visible signs of degradation?
A: this compound is a white to off-white solid. While significant degradation may not always cause a visible change, signs of moisture absorption, such as clumping or turning into a gummy solid, are clear indicators of potential decomposition. The definitive test, however, is analytical, such as HPLC or NMR, to quantify the level of protodeboronated impurity (5-methyl-1H-pyrazole).
Q4: My boronic acid is old or has been stored improperly. Can I still use it if I add more equivalents to my reaction?
A: This is strongly discouraged. While adding excess reagent might seem like a simple fix, the impurities from degradation can interfere with your reaction. The resulting protodeboronated pyrazole can potentially coordinate to the palladium catalyst, leading to inhibition and further reducing your yield.[7] Furthermore, using impure material makes the reaction non-stoichiometric and difficult to reproduce. Always use material of confirmed high purity for best results.
Q5: What exactly is protodeboronation and why is this particular boronic acid so susceptible?
A: Protodeboronation is the protonolysis of the C–B bond.[2] For heteroaryl boronic acids like this one, the process is often accelerated by the presence of a base and a proton source (like water).[3] The base facilitates the formation of a more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻, which is then susceptible to cleavage by a proton. The nitrogen atoms in the pyrazole ring can influence the electronic properties and stability of the C-B bond, making many nitrogen-rich heterocyclic boronic acids prone to this decomposition pathway.[7]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental failures.
Issue: Low or No Yield in Suzuki-Miyaura Coupling
Primary Symptom: Analysis of the crude reaction mixture (e.g., by LC-MS or ¹H NMR) shows unreacted starting material (the aryl halide) and the presence of 5-methyl-1H-pyrazole instead of the desired coupled product.
This is a classic sign of boronic acid degradation either before or during the reaction. Follow this diagnostic workflow to identify the root cause.
Caption: Troubleshooting workflow for failed Suzuki coupling.
Root Cause Analysis & Solutions
| Potential Cause | Causality Explanation | Recommended Solution & Rationale |
| Reagent Degradation | The boronic acid has undergone protodeboronation in storage or during reaction setup. This is the most common failure mode. | Verify purity using HPLC or LC-MS before use.[8] If purity is <95%, do not use. Proactively convert the boronic acid to a more stable derivative like a pinacol ester or a diethanolamine adduct upon receipt.[9][10] |
| Harsh Basic Conditions | Strong bases (e.g., NaOH, K₃PO₄) in the presence of water dramatically accelerate protodeboronation by increasing the concentration of the reactive boronate anion.[3][4] | Switch to a milder base such as K₂CO₃ or KF. These bases are effective in promoting transmetalation but are less likely to cause rapid degradation of the sensitive boronic acid.[4][11] |
| Presence of Water | Water acts as the proton source for the C-B bond cleavage. Many standard Suzuki protocols use aqueous/biphasic systems which are detrimental to this substrate. | Employ anhydrous conditions .[4] Use dry, degassed solvents (e.g., dioxane, toluene, or DMF) and ensure all glassware is oven-dried. Running the reaction under a strict inert atmosphere (N₂ or Ar) is mandatory. |
| High Reaction Temperature | While necessary for some couplings, high temperatures (>100 °C) can increase the rate of thermal decomposition and protodeboronation.[7] | If possible, use a more active palladium catalyst/ligand system that allows for lower reaction temperatures . Modern Buchwald-type ligands, for example, can often facilitate coupling at 60-80 °C.[4] |
| Oxygen Contamination | Oxygen can lead to oxidative degradation of the boronic acid (homocoupling) and deactivation of the Pd(0) catalyst.[4] | Thoroughly degas all solvents before use (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Maintain a positive pressure of an inert gas throughout the reaction. |
Section 3: Protocols for Stabilization and Analysis
To ensure reproducible results, it is highly recommended to either verify the purity of the boronic acid before each use or convert it to a more stable form for storage and use.
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method to assess the ratio of this compound to its primary degradant, 5-methyl-1H-pyrazole.
-
Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., Waters XSelect HSS T3, or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm and 254 nm.
-
-
Analysis: The boronic acid is more polar and will elute earlier than the protodeboronated 5-methyl-1H-pyrazole. Integrate the peak areas to determine the relative purity. For quantitative results, a calibration curve with a pure standard is required.
Protocol 2: Conversion to a Stabilized Pinacol Ester
Boronic esters, particularly pinacol esters, are significantly more stable towards protodeboronation due to the steric protection around the boron atom.[3][9]
Caption: Workflow for stabilizing the boronic acid as a pinacol ester.
Step-by-Step Methodology:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (or in the presence of molecular sieves), add this compound (1.0 equiv).
-
Reagents: Add pinacol (1.1 equiv) and a suitable anhydrous solvent (e.g., toluene or THF, approx. 0.2 M concentration).
-
Reaction: Heat the mixture to reflux (for toluene with a Dean-Stark trap) or stir at room temperature (for THF with molecular sieves) for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting crude pinacol ester can often be purified by recrystallization from a solvent system like hexanes/ethyl acetate or by silica gel chromatography. The purified product is a stable solid that can be stored for long periods.[12]
Section 4: Understanding the Mechanism of Degradation
A core tenet of troubleshooting is understanding the underlying chemical mechanism. The primary stability issue for this compound is base-catalyzed protodeboronation.
Caption: Simplified mechanism of base-catalyzed protodeboronation.
Mechanistic Explanation:
-
Boronate Formation: In the presence of a base (like hydroxide, OH⁻), the Lewis acidic boronic acid readily accepts a hydroxide ion to form a tetrahedral boronate anion. This step is typically fast and reversible.[3]
-
Protonolysis (C-B Bond Cleavage): The formation of the boronate anion increases the electron density on the boron-bearing carbon atom, making it more susceptible to electrophilic attack by a proton. A proton source, typically water in Suzuki reactions, then protonates this carbon in what is usually the rate-determining step, leading to the cleavage of the C-B bond.[3] This step regenerates a hydroxide ion and produces the undesired protodeboronated arene (5-methyl-1H-pyrazole) and boric acid.
By understanding this mechanism, the logic behind the troubleshooting steps becomes clear: using milder bases and anhydrous conditions directly targets and slows down these key mechanistic steps, preserving the integrity of the boronic acid for the desired productive coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. laballey.com [laballey.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]
Technical Support Center: Purification of (5-Methyl-1H-pyrazol-3-yl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of (5-Methyl-1H-pyrazol-3-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization, column chromatography, and trituration. Due to the polar nature of pyrazole boronic acids, standard silica gel chromatography can be challenging, and alternative techniques may be more effective.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities may include starting materials from the synthesis, byproducts such as regioisomers if unsymmetrical precursors are used, and boronic acid-derived impurities.[1] A significant impurity can be the corresponding boroxine, a cyclic anhydride formed from the dehydration of three boronic acid molecules. Protodeboronation products, where the boronic acid group is replaced by a hydrogen atom, can also be present.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[2] To address this, you can try the following:
-
Add more solvent: Increase the volume of the "good" solvent to lower the saturation point.[2]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2]
-
Change the solvent system: Experiment with a different solvent or a solvent/anti-solvent pair.[2]
-
Use a seed crystal: Introduce a small crystal of the pure compound to induce crystallization.[2]
Q4: Can I use standard silica gel chromatography for purification?
A4: While possible, it is often challenging as boronic acids can stick to or decompose on silica gel.[3] If you choose to use silica gel chromatography, it may be necessary to add a modifier to the eluent, such as a small amount of acetic acid, to improve the separation.[4] Reverse-phase chromatography (C18) or using a different stationary phase like alumina might be more suitable alternatives.[3][4]
Q5: How should I store purified this compound?
A5: this compound should be stored in a cool, dry place, typically at 2-8 °C, to minimize degradation. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- The solution was not cooled sufficiently. | - Choose a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution is thoroughly chilled in an ice bath. |
| Product is Still Impure After Recrystallization | - The cooling process was too rapid, trapping impurities.- The chosen solvent did not effectively differentiate between the product and impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a different recrystallization solvent or a mixed solvent system.[2] |
| Streaking or Tailing on TLC/Column Chromatography | - The compound is highly polar and interacts strongly with the stationary phase.- The compound is acidic. | - Add a small amount of a polar solvent (e.g., methanol) or an acid (e.g., acetic acid) to the eluent.[4]- Consider using reverse-phase chromatography (C18).[3] |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent).- The solution cooled too quickly. | - Reheat the solution to evaporate some of the solvent and then allow it to cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[2] |
Experimental Protocols
Protocol 1: Recrystallization
This is a general protocol that may require optimization for your specific sample.
-
Solvent Selection: Based on solubility tests, select a suitable solvent or a mixed solvent system. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixtures such as ethanol/water or hexane/ethyl acetate.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography (General Guidance)
Given the challenges with silica gel, a reverse-phase (C18) column is often a better choice.
-
Stationary Phase: C18 silica gel.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. A small amount of an acid (e.g., 0.1% formic acid or acetic acid) can be added to both solvents to improve peak shape.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol.
-
Packing and Elution: Pack the column with the C18 silica gel and equilibrate with the initial mobile phase composition. Load the sample and begin elution with the solvent gradient, gradually increasing the proportion of the organic solvent.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If water is present, freeze-drying (lyophilization) may be necessary.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for the recrystallization process.
References
Technical Support Center: Optimizing Suzuki Reactions with (5-Methyl-1H-pyrazol-3-yl)boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methyl-1H-pyrazol-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Due to its nitrogen-rich heterocyclic structure, this reagent can present unique challenges compared to standard arylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the first things I should check?
A1: When a Suzuki coupling fails, begin by assessing the most critical parameters:
-
Catalyst Activity : Ensure your palladium source and ligand are active. Many modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are air-stable but can degrade over time. If using a Pd(II) source, it must be reduced in situ to the active Pd(0) species.[1]
-
Oxygen Contamination : The presence of oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[1] Ensure your solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1][2]
-
Reagent Quality : Verify the purity and integrity of your this compound and your coupling partner (aryl halide/triflate). Boronic acids can degrade upon storage.
-
Base and Solvent : Ensure the correct base and solvent are being used and that they are anhydrous if the procedure requires it. Some bases, like K₃PO₄, may require a small amount of water to function effectively in anhydrous couplings.[3]
Q2: I'm observing significant decomposition of my this compound, likely through protodeboronation. What is happening and how can I prevent it?
A2: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, especially with electron-rich or unstable heteroaryl boronic acids.[4][5] This is often accelerated by high temperatures and aqueous basic conditions.
Strategies to minimize protodeboronation:
-
Lower Reaction Temperature : If possible, run the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[4]
-
Use a Milder Base : Strong bases can accelerate decomposition. Consider switching from Cs₂CO₃ or K₃PO₄ to a milder base like K₂CO₃ or even KF.[6]
-
Protect the Boronic Acid : Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester, an organotrifluoroborate, or a diethanolamine adduct.[1][5] These derivatives can exhibit slower, controlled release of the boronic acid under reaction conditions, minimizing its concentration and thus its rate of decomposition.[5]
Q3: I suspect catalyst inhibition is occurring. Why does this happen specifically with pyrazole boronic acids?
A3: The acidic N-H proton and the nitrogen atoms in the pyrazole ring can coordinate to the palladium center.[4] This coordination can form a stable complex that inhibits the catalyst from participating in the catalytic cycle, effectively sequestering the active palladium species and stalling the reaction.[4][7] Highly basic aminopyridines and other nitrogen-containing heterocycles are known to cause this issue.[7] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can often overcome this inhibition.[7]
Q4: I am seeing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A4: Homocoupling (the formation of a bi-aryl from two molecules of the boronic acid) is typically caused by the presence of oxygen.
-
Thorough Degassing : This is the most critical step. Degas your solvent by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes or by using freeze-pump-thaw cycles.[2]
-
Stoichiometry Control : While a slight excess of boronic acid (1.1–1.2 equivalents) is common to drive the reaction, a large excess can favor side reactions.[2]
-
Active Catalyst : An efficient catalyst will promote the desired cross-coupling at a much faster rate than homocoupling.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) species has decomposed. | Use a fresh batch of catalyst or a more stable pre-catalyst (e.g., XPhos Pd G3/G4). Ensure the reaction is strictly anaerobic.[1][8] |
| 2. Catalyst Inhibition: The pyrazole nitrogen is binding to the Pd center. | Switch to a catalyst system with bulky, electron-rich ligands like XPhos, SPhos, or RuPhos. These ligands can promote reductive elimination and prevent strong product inhibition.[4][7] | |
| 3. Insufficient Base Strength/Activity: The boronic acid is not being activated for transmetalation. | Switch to a stronger base (K₂CO₃ < K₃PO₄ < Cs₂CO₃). Ensure the base is finely powdered. For anhydrous reactions with K₃PO₄, adding a few equivalents of water can be beneficial.[3] | |
| 4. Low Temperature: The reaction may be too slow at the current temperature. | Cautiously increase the temperature in 10 °C increments (e.g., from 80 °C to 100 °C), while monitoring for protodeboronation by TLC or LC-MS.[4] | |
| Significant Protodeboronation | 1. Reaction Temperature is Too High: High heat accelerates the C-B bond cleavage. | Reduce the reaction temperature and increase the reaction time. Monitor progress closely.[4] |
| 2. Boronic Acid Instability: The free boronic acid is inherently unstable under the reaction conditions. | Convert the boronic acid to a more stable form prior to the reaction, such as a pinacol ester or a diethanolamine adduct (see Protocol 2).[1][9] | |
| Reaction Stalls After Partial Conversion | 1. Catalyst Deactivation: The catalyst has a limited lifetime under the reaction conditions. | Add a second portion of fresh catalyst to the reaction mixture under an inert atmosphere. |
| 2. Product Inhibition: The coupled product, which also contains a pyrazole moiety, may be binding to and inhibiting the catalyst. | Use a catalyst system with bulky ligands (e.g., Buchwald type) that are designed to facilitate rapid reductive elimination and release of the product from the palladium center.[7] |
Data Presentation: Recommended Reaction Parameters
The optimal conditions can be highly dependent on the specific aryl halide partner. However, the following tables provide a validated starting point for optimization.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale & Notes |
|---|---|---|
| Aryl Halide Partner | Aryl Bromide or Iodide | Aryl chlorides are less reactive and may require more specialized catalyst systems (e.g., those with Buchwald ligands).[10] |
| Boronic Acid Equiv. | 1.2 - 1.5 | A slight excess helps to drive the reaction to completion and compensates for any potential protodeboronation.[4] |
| Catalyst System | XPhos Pd G3 (or similar) | Modern pre-catalysts are highly active and effective for challenging heteroaromatic couplings.[1][4] |
| Catalyst Loading | 1 - 2 mol% | Lower loadings (down to 0.5 mol%) may be possible with highly active catalysts and optimized conditions.[11] |
| Base | K₃PO₄ or K₂CO₃ (2.0 equiv.) | K₃PO₄ is a strong, effective base. K₂CO₃ is slightly milder and may reduce deboronation.[2][4] |
| Solvent System | 1,4-Dioxane / H₂O (10:1) | A common, effective solvent mixture. Other options include Toluene/H₂O or THF/H₂O.[1][12] |
| Temperature | 80 - 100 °C | A good starting range to balance reaction rate against the risk of protodeboronation.[1][4] |
| Concentration | 0.1 - 0.2 M (relative to limiting reagent) | A standard concentration range for these types of reactions.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl bromide.
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe under the inert atmosphere.[1]
-
Heating : Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).[1]
-
Work-up : Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[2]
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[1]
Protocol 2: Stabilization via Diethanolamine Adduct Formation
If protodeboronation is a persistent issue, converting the boronic acid to its diethanolamine adduct can improve stability.[1]
-
Dissolution : In a vial, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or THF).
-
Addition : While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation : A white precipitate of the adduct should form. Stir the resulting slurry for 15-20 minutes.
-
Isolation : Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Usage : This stable adduct can be used directly in the Suzuki coupling protocol (Protocol 1) in place of the boronic acid, typically using protic solvents.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
(5-Methyl-1H-pyrazol-3-yl)boronic acid side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methyl-1H-pyrazol-3-yl)boronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 5-methyl-1H-pyrazole. Homocoupling results in the formation of a bipyrazole species from the dimerization of the this compound.
Q2: Can the unprotected N-H group on the pyrazole ring interfere with the reaction?
A2: Yes, the presence of an unprotected N-H group on the pyrazole ring can potentially inhibit the palladium catalyst. This can occur through coordination of the nitrogen to the palladium center, which can hinder the catalytic cycle. While many reactions proceed without protection, low yields or stalled reactions may necessitate N-protection of the pyrazole ring.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupling Product and Formation of 5-Methyl-1H-pyrazole
This issue is often attributed to protodeboronation of the this compound.
Troubleshooting Steps:
-
pH Control: The rate of protodeboronation of heteroaromatic boronic acids is highly pH-dependent. Ensure the reaction conditions are not overly basic for extended periods. The use of a milder base or careful control of the base stoichiometry can be beneficial.
-
Choice of Base and Solvent: The selection of the base and solvent system can significantly impact the rate of protodeboronation. Anhydrous conditions and the use of bases like K₃PO₄ or Cs₂CO₃ in solvents such as dioxane or THF are often preferred.
-
Use of Boronic Ester Derivatives: Consider converting the boronic acid to its corresponding pinacol ester. Boronic esters often exhibit greater stability towards protodeboronation under coupling conditions.
-
Lewis Acid Additives: The presence of certain Lewis acids can accelerate the protodeboronation of 5-pyrazolyl boronic acids. Avoid unintentional introduction of Lewis acidic species.
Experimental Protocol to Minimize Protodeboronation:
A general protocol for a Suzuki-Miyaura coupling reaction designed to minimize protodeboronation is provided below.
| Reagent/Parameter | Condition | Purpose |
| Aryl Halide | 1.0 equiv | Limiting reagent |
| This compound | 1.2 - 1.5 equiv | Excess to drive reaction |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% | Catalyst |
| Base (e.g., K₃PO₄) | 2.0 - 3.0 equiv | Activates boronic acid |
| Solvent (e.g., Dioxane/H₂O 4:1) | Anhydrous Dioxane | Minimize protodeboronation |
| Temperature | 80-100 °C | Reaction temperature |
| Atmosphere | Inert (Nitrogen or Argon) | Prevent catalyst oxidation |
dot
Caption: Workflow to minimize protodeboronation in Suzuki coupling.
Issue 2: Formation of a Dimeric Bipyrazole Byproduct
The presence of a dimeric bipyrazole byproduct indicates that homocoupling of this compound is occurring.
Troubleshooting Steps:
-
Deoxygenation: Homocoupling is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly deoxygenated by sparging with an inert gas (nitrogen or argon) before adding the palladium catalyst.
-
Catalyst Choice: Some palladium catalysts have a higher propensity to promote homocoupling. If homocoupling is a persistent issue, consider screening different palladium sources and ligands.
-
Reaction Temperature: Lowering the reaction temperature may help to suppress the rate of homocoupling relative to the desired cross-coupling reaction.
-
Stoichiometry of Boronic Acid: Using a large excess of the boronic acid can sometimes favor homocoupling. Try reducing the equivalents of the boronic acid to be closer to stoichiometric with the aryl halide (e.g., 1.1 to 1.2 equivalents).
Experimental Protocol to Minimize Homocoupling:
| Reagent/Parameter | Condition | Purpose |
| Aryl Halide | 1.0 equiv | Limiting reagent |
| This compound | 1.1 - 1.2 equiv | Minimize excess |
| Palladium Catalyst (e.g., PdCl₂(dppf)) | 2-5 mol% | Catalyst |
| Base (e.g., Cs₂CO₃) | 2.0 equiv | Activates boronic acid |
| Solvent (e.g., THF) | Anhydrous and Deoxygenated | Minimize homocoupling |
| Temperature | 60-80 °C | Lower temperature |
| Atmosphere | Rigorously Inert (Argon) | Prevent oxygen contamination |
dot
Caption: Logical workflow to suppress homocoupling of the boronic acid.
Quantitative Data Summary
While specific quantitative data for side reactions of this compound is not extensively reported, the following table provides a general overview of expected product and byproduct distributions under different conditions based on literature for analogous pyrazole boronic acids. Actual yields will be substrate-dependent.
| Condition | Desired Product Yield (%) | Protodeboronation Byproduct (%) | Homocoupling Byproduct (%) |
| Standard Suzuki (Aqueous Base) | 50-70 | 10-30 | 5-15 |
| Optimized (Anhydrous, Mild Base) | >85 | <10 | <5 |
| Oxygen Contamination | 40-60 | 10-20 | 20-40 |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the key competing reaction pathways in a Suzuki-Miyaura coupling reaction involving this compound.
dot
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Technical Support Center: (5-Methyl-1H-pyrazol-3-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methyl-1H-pyrazol-3-yl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for?
A1: this compound is primarily used in organic synthesis as a reagent in Suzuki-Miyaura cross-coupling reactions.[1] This reaction creates carbon-carbon bonds, which is a crucial step in the synthesis of complex molecules for pharmaceuticals and advanced materials.[2] The pyrazole structure is a common feature in many biologically active molecules.[2]
Q2: What are the main challenges when using this compound in Suzuki-Miyaura coupling?
A2: The main challenges include:
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Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is a common side reaction with heterocyclic boronic acids.[3]
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Homocoupling: The reaction of two molecules of the boronic acid to form a bipyrazole, which reduces the yield of the desired product.[4][5]
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Catalyst Inhibition: The presence of the unprotected N-H group on the pyrazole ring can inhibit the palladium catalyst, leading to lower reaction yields.[6]
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Low Reactivity: The acidic nature of the pyrazole's N-H group can interfere with the reaction, sometimes requiring N-protection strategies or carefully optimized conditions for unprotected substrates.[6]
Q3: How can I minimize protodeboronation?
A3: To minimize protodeboronation, consider the following strategies:
-
Use Milder Bases: Strong bases in the presence of water can accelerate protodeboronation. Switching to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[3]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous (dry) solvents and reagents can significantly reduce its occurrence.[3]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can help mitigate protodeboronation.[7][8]
Q4: What causes homocoupling and how can it be prevented?
A4: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[3] It can also be a competing reaction pathway in palladium-catalyzed couplings.[4][5][9] To prevent homocoupling:
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Ensure an Inert Atmosphere: Properly degas all solvents and run the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[3]
-
Use a Mild Reducing Agent: The addition of a mild reducing agent, like potassium formate, can help suppress the formation of homocoupling byproducts.[10]
-
Optimize Reaction Conditions: Careful selection of the catalyst, ligands, and base can favor the desired cross-coupling reaction over homocoupling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using more robust, air-stable precatalysts like XPhos Pd G3.[3] |
| Catalyst inhibition by the unprotected N-H group | Increase the catalyst loading (e.g., 2.0–3.5 mol%).[6] Use bulky, electron-rich phosphine ligands like XPhos or SPhos.[6] | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF).[3][7][11] Ensure the base is finely powdered for anhydrous reactions.[3] | |
| Significant Protodeboronation | Presence of water and strong base | Switch to anhydrous conditions and use a milder base such as KF or K₂CO₃.[3] |
| Instability of the boronic acid | Convert the boronic acid to a more stable pinacol ester derivative.[7] | |
| High Levels of Homocoupling | Oxygen contamination | Thoroughly degas the solvent and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[3] |
| Presence of Pd(II) species | Add a mild reducing agent like potassium formate to the reaction mixture.[10] | |
| Incomplete Reaction | Insufficient reaction time or temperature | Monitor the reaction progress using TLC, GC-MS, or LC-MS and adjust the reaction time and temperature accordingly. Typical conditions can range from 60°C to 110°C for several hours.[3][6] |
| Steric hindrance | For sterically hindered substrates, consider using more active Buchwald-type precatalysts and ligands.[3] |
Data Presentation
Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling of Heterocycles
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | SPhos | K₃PO₄ | dioxane/H₂O | 100 | 15 | 90 | [6] |
| 3-Chloroindazole Derivatives | Various Aryl Boronic Acids | P2 (2.0-3.5) | - | K₃PO₄ | dioxane/H₂O | 100 | 15-20 | Good to Excellent | [6] |
| 3-Bromopyrazole | Various Aryl Boronic Acids | P1 (6-7) | XPhos | K₃PO₄ | dioxane/H₂O | 100 | 24 | 61-86 | [6] |
| Chloroindoles/Oxindoles | Various Aryl Boronic Acids | P1 (1.0-1.5) | - | K₃PO₄ | dioxane/H₂O | 60 | 5-8 | 91-99 | [6] |
P1: XPhos precatalyst, P2: SPhos precatalyst
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents. If using a biphasic system with water, ensure the water is deionized and degassed.
-
Finely powder the base if running the reaction under anhydrous conditions.[3]
2. Reaction Setup:
-
To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–2.0 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[3][6]
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]
-
Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand.[3]
-
Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.[3]
3. Reaction Execution:
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitor the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.[3]
4. Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura reactions.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with Pyrazole Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving pyrazole boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a pyrazole boronic acid is resulting in low to no yield. What are the primary factors I should investigate?
A1: When a Suzuki coupling reaction with pyrazole boronic acids fails or gives low yields, begin by assessing these critical parameters:
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Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Some precatalysts are air-sensitive, so using a fresh batch or a more robust, air-stable precatalyst is advisable.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]
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Reagent Purity and Stability: Verify the purity of your aryl halide and pyrazole boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause the degradation of starting materials or products.[1]
Q2: I am observing significant protodeboronation of my pyrazole boronic acid. How can this be minimized?
A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich heterocyclic boronic acids.[1] To mitigate this:
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Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases such as sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]
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Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[1]
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Use Boronic Esters: Converting the pyrazole boronic acid to a more stable derivative, such as a pinacol ester, can be an effective strategy.[2][3] These esters are more robust and slowly release the boronic acid under the reaction conditions.[2]
Q3: My pyrazole boronic acid is sterically hindered, leading to a sluggish reaction. What modifications to the protocol should I consider?
A3: Steric hindrance can impede the transmetalation and reductive elimination steps of the catalytic cycle.[1] To overcome this, more forcing conditions and specialized catalysts are often necessary:
-
Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][4]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.[4]
-
Increased Catalyst Loading: A higher catalyst concentration may be required to achieve a reasonable reaction rate.[4]
Q4: Can the acidic proton of an unprotected pyrazole inhibit the reaction?
A4: Yes, the presence of acidic functional groups, such as the N-H of an unprotected pyrazole, can inhibit the Suzuki coupling reaction. This is thought to occur through binding to the palladium center.[4] To counteract this inhibitory effect, you can try adding more boronic acid or raising the reaction temperature.[4]
Troubleshooting Guides
Low Yield or No Reaction
If you are experiencing low to no yield, a systematic approach to troubleshooting is recommended. The following flowchart outlines a logical progression of steps to identify and resolve the issue.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Common Side Reactions and Solutions
| Side Reaction | Potential Cause | Recommended Solution(s) |
| Protodeboronation | Presence of water; strong base; unstable boronic acid | Use anhydrous conditions; switch to a milder base (e.g., K₂CO₃, KF); convert boronic acid to a pinacol ester or trifluoroborate salt.[1][2][3] |
| Homocoupling | Oxygen in the reaction mixture | Thoroughly degas all solvents and ensure a strict inert atmosphere (N₂ or Ar).[1] |
| Catalyst Decomposition | High temperatures; presence of oxygen or other impurities | Use a more stable precatalyst; ensure rigorous inert conditions; consider lower reaction temperatures with a more active catalyst system.[1][5] |
Experimental Protocols
General Protocol for Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a reaction vessel equipped with a stir bar, combine the 4-bromopyrazole (1.0 mmol), the arylboronic acid (1.5–2.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[2][4]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G2, 2-7 mol%) and any additional ligand if required.[2][4]
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Solvent Addition: Add the degassed solvent system (e.g., dioxane/H₂O 4:1) via syringe.[2][4]
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Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C) for the specified time (typically 12-24 hours).[1][2][4]
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Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol for Conversion of Pyrazole Boronic Acid to a Pinacol Ester
For pyrazole boronic acids prone to decomposition, conversion to a more stable pinacol ester is recommended.
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Dissolution: In a flask, dissolve the pyrazole boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or dichloromethane).
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Drying Agent: Add a drying agent such as anhydrous magnesium sulfate to remove any water.
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Stirring: Stir the mixture at room temperature for several hours to overnight.
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Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pyrazole boronic acid pinacol ester, which can often be used in the Suzuki coupling reaction without further purification.
Catalytic Cycle and Key Optimization Points
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling and highlights key areas for optimization when working with pyrazole boronic acids.
Caption: The Suzuki-Miyaura catalytic cycle with key optimization points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
preventing homocoupling of (5-Methyl-1H-pyrazol-3-yl)boronic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of (5-Methyl-1H-pyrazol-3-yl)boronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?
A1: Homocoupling is a significant side reaction where two molecules of this compound react with each other to form a symmetrical bipyrazole. This process consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity between the byproduct and the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: Homocoupling is primarily driven by two factors: the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2]
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Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the boronic acid.[3][4]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product during its initial reduction to the active Pd(0) state.[3][5][6]
Q3: Why can heteroaryl boronic acids like this compound be particularly challenging?
A3: Heteroaryl boronic acids, especially N-heterocycles like pyrazoles, present unique challenges. The Lewis-basic nitrogen atom can coordinate to the palladium center, potentially deactivating the catalyst.[7] Furthermore, these substrates can be more susceptible to competitive side reactions like protodeboronation, particularly under non-optimized conditions.[7]
Q4: How does the choice of palladium source affect homocoupling?
A4: The palladium source is critical. Pd(II) sources can directly induce homocoupling as they are reduced to the catalytically active Pd(0) state by reacting with the boronic acid.[3] Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it circumvents this initial, problematic reduction step.[6][8]
Q5: What is the role of ligands in preventing homocoupling?
A5: Ligands play a crucial role by stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or P(t-Bu)₃, are highly recommended.[1][8][9] These ligands accelerate the key steps of the desired catalytic cycle, particularly reductive elimination, making the cross-coupling pathway kinetically favored over the competing homocoupling pathway.[8][10]
Q6: How do the base and solvent system influence the formation of homocoupling byproducts?
A6: The base is necessary to activate the boronic acid for transmetalation, but its choice is important.[11][12] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and less likely to promote side reactions compared to very strong bases.[3][13] Aprotic solvents such as dioxane, THF, or toluene, often with a minimal amount of water to aid in dissolving the base, are standard.[5] However, for some challenging heteroaryl couplings, anhydrous conditions may prove beneficial.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Percentage of Homocoupled Bipyrazole Product | 1. Presence of Oxygen: The reaction mixture was not properly degassed.[4] | 1a. Rigorously degas all solvents by sparging with an inert gas (N₂ or Ar) for 20-30 minutes before use.[1] 1b. After assembling the reaction, continue to bubble inert gas through the reaction mixture for 10-15 minutes.[14] 1c. For maximum oxygen removal, perform three to five freeze-pump-thaw cycles.[1] |
| 2. Use of Pd(II) Precatalyst: Pd(OAc)₂ or PdCl₂ is promoting homocoupling during in situ reduction.[3] | 2a. Switch to a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6][8] 2b. If a Pd(II) source is necessary, add a mild reducing agent like potassium formate (HCO₂K) to minimize the concentration of free Pd(II).[14][15] | |
| 3. Suboptimal Ligand Choice: The ligand is not efficiently promoting the desired cross-coupling pathway. | 3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which are known to suppress homocoupling by accelerating the main catalytic cycle.[8][9] | |
| 4. High Boronic Acid Concentration: A high instantaneous concentration of the boronic acid favors the bimolecular homocoupling reaction. | 4. Add the this compound solution to the reaction mixture slowly over 30-60 minutes using a syringe pump.[3][6] | |
| Low Yield of Desired Product with Unreacted Starting Material | 1. Catalyst Deactivation/Poisoning: The pyrazole nitrogen may be inhibiting the palladium catalyst.[7] | 1. Increase the ligand-to-palladium ratio to better protect the catalytic site. 2. Consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid to improve stability and reduce potential for catalyst inhibition.[5] |
| 2. Inefficient Transmetalation: The chosen base is not effectively activating the boronic acid. | 2. Screen different bases. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often good starting points.[16] |
Data Presentation
The selection of the palladium source and ligand has a profound impact on minimizing homocoupling. The following tables provide a qualitative and illustrative comparison based on general trends reported in the literature.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Oxidation State | Typical Homocoupling Level | Rationale |
| Pd(OAc)₂, PdCl₂ | Pd(II) | Moderate to High | Requires reduction by boronic acid, which directly causes homocoupling.[3] |
| Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) | Low to Negligible | Enters the catalytic cycle directly, avoiding the problematic initial reduction step.[6][8] |
Table 2: Comparative Effect of Ligand Class on Homocoupling
| Ligand Type | General Characteristics | Impact on Homocoupling | Examples |
| Simple Phosphines | Less bulky, less electron-donating. | May permit significant homocoupling under non-ideal conditions. | PPh₃ |
| Bulky, Electron-Rich Phosphines | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired catalytic cycle.[8] | P(t-Bu)₃, SPhos, XPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Highly effective at suppressing homocoupling due to strong Pd-C bond formation.[8] | IPr, SImes |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Reactions with (5-Methyl-1H-pyrazol-3-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (5-Methyl-1H-pyrazol-3-yl)boronic acid in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments, focusing on catalyst deactivation and other side reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Poisoning: The nitrogen atoms in the pyrazole ring can strongly coordinate with the palladium catalyst, leading to deactivation.[1][2] | - Increase Catalyst Loading: A higher catalyst concentration may compensate for the poisoned sites. - Ligand Selection: Employ bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the catalyst and promote the desired reaction pathway.[3] - Use a Pre-catalyst: Palladium pre-catalysts can be more robust and resistant to poisoning. |
| Protodeboronation: The boronic acid group is lost from the pyrazole ring before cross-coupling can occur. This is more common at higher temperatures.[3][4] | - Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize this side reaction. - Use a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like K3PO4 or K2CO3.[5] - Use a Boronic Acid Surrogate: Air-stable MIDA boronates can slowly release the boronic acid in situ, minimizing its decomposition.[4] | |
| Poor Quality of Boronic Acid: this compound may be unstable or contain impurities. | - Check Purity: Verify the purity of the boronic acid by NMR or other analytical techniques. - Use Fresh Reagent: Use freshly purchased or prepared boronic acid. - Proper Storage: Store the boronic acid at the recommended temperature (typically 2-8 °C) and under an inert atmosphere. | |
| Formation of Side Products | Homocoupling: The boronic acid couples with itself to form a bipyrazole species.[6][7] | - Degas Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can promote homocoupling.[6] - Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction. |
| Dehalogenation of the Coupling Partner: If using a halo-pyrazole, the halogen can be removed, leading to an undesired side product. | - Choice of Halogen: Bromo and chloro derivatives may be less prone to dehalogenation than iodo derivatives.[8] - Optimize Reaction Conditions: Screen different catalysts, ligands, and bases to find conditions that favor cross-coupling over dehalogenation. | |
| Reaction Fails to Initiate | Inactive Catalyst: The palladium source may not be forming the active catalytic species. | - Catalyst Activation: If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). - Solvent Choice: Ensure the chosen solvent solubilizes the catalyst and reagents. Common solvents include dioxane, THF, and DMF, often with a small amount of water.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst turning black and precipitating out of the reaction mixture?
A1: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition and deactivation. This can be caused by several factors, including high temperatures, the presence of impurities, or the inherent instability of the catalytic species in the reaction environment. To mitigate this, ensure your reagents and solvents are pure and properly degassed. Using more robust ligands or catalyst systems can also help to stabilize the active palladium species.
Q2: I observe the formation of a bipyrazole compound as a major byproduct. What is causing this and how can I prevent it?
A2: The formation of a bipyrazole is due to the oxidative homocoupling of two molecules of this compound.[6][7] This side reaction is often promoted by the presence of oxygen in the reaction mixture. To prevent this, it is crucial to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: My reaction works well at a small scale, but the yield drops significantly upon scale-up. What could be the reason?
A3: Scale-up issues can arise from several factors, including inefficient mixing, poor heat transfer, and the increased impact of small amounts of impurities. Ensure that stirring is vigorous enough to maintain a homogeneous mixture. For exothermic reactions, proper temperature control is critical to prevent catalyst decomposition. The purity of reagents and solvents becomes even more critical at a larger scale.
Q4: Can I use an unprotected pyrazole in a Suzuki-Miyaura coupling?
A4: While challenging, it is possible to perform Suzuki-Miyaura couplings with unprotected N-H pyrazoles.[3] However, the acidic N-H proton can interfere with the reaction, and the nitrogen atoms can poison the catalyst. Often, using a higher catalyst loading, specific ligands (like XPhos or SPhos), and carefully optimized reaction conditions are necessary to achieve good yields.[3] In some cases, N-protection of the pyrazole may be a more robust strategy.
Q5: What is protodeboronation and how can I minimize it?
A5: Protodeboronation is a side reaction where the boronic acid group (-B(OH)2) is replaced by a hydrogen atom, effectively destroying your starting material.[9] This is often promoted by high temperatures and the presence of water and base.[4] To minimize this, you can try running the reaction at a lower temperature, using a milder base, or reducing the amount of water in the reaction mixture. Using a stable derivative like an N-methyliminodiacetic acid (MIDA) boronate can also be an effective strategy as it provides a slow release of the boronic acid.[4]
Visualizing Catalyst Deactivation
The following diagram illustrates a simplified potential pathway for catalyst deactivation in the presence of this compound.
Caption: Potential catalyst deactivation and side reaction pathways.
Experimental Protocols
While specific experimental conditions should be optimized for each unique substrate combination, the following provides a general starting protocol for a Suzuki-Miyaura cross-coupling reaction with this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like XPhos Pd G3)
-
Base (e.g., K2CO3 or K3PO4)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 - 2.0 eq), and the base (2.0 - 3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
managing protodeboronation of (5-Methyl-1H-pyrazol-3-yl)boronic acid
Technical Support Center: (5-Methyl-1H-pyrazol-3-yl)boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and its derivatives. The focus is on managing and preventing the common side reaction of protodeboronation during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This process consumes the boronic acid, leading to the formation of 5-methyl-1H-pyrazole as a byproduct, which reduces the yield of the desired coupled product and complicates purification.[3] Heteroaromatic boronic acids, particularly those containing a basic nitrogen atom like pyrazoles, are especially susceptible to this decomposition pathway.[2]
Q2: I am observing a high amount of 5-methyl-1H-pyrazole in my reaction mixture. What are the most likely causes?
A2: The presence of significant 5-methyl-1H-pyrazole is a direct indicator of protodeboronation. The primary factors that accelerate this side reaction include:
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Inappropriate Base Selection: Strong bases, especially in the presence of water (e.g., NaOH, KOH), can rapidly promote protodeboronation.[4][5]
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Presence of Water: Water often acts as the proton source for the cleavage of the C-B bond. Using aqueous solvent mixtures or reagents that are not anhydrous can significantly increase the rate of protodeboronation.[5][6]
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High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation, sometimes more than the rate of the desired Suzuki coupling.[3][4]
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Inefficient Catalytic System: If the desired cross-coupling reaction is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of decomposition.[2][4]
Q3: How can I minimize or prevent protodeboronation when using this reagent?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use a Boronic Ester Derivative: The most effective strategy is to use a more stable form of the reagent, such as the pinacol ester (this compound pinacol ester) or an N-methyliminodiacetic acid (MIDA) boronate.[3][7][8] These derivatives are more resistant to premature decomposition. MIDA boronates are particularly effective as they enable a "slow-release" of the active boronic acid, keeping its concentration low throughout the reaction.[2][9]
-
Optimize the Base: Switch to weaker, non-hydroxide bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[4] Ensure the base is anhydrous if running the reaction under water-free conditions.[5]
-
Employ Anhydrous Conditions: Use anhydrous solvents (e.g., dioxane, toluene, THF) and ensure all glassware and reagents are thoroughly dried.[5][6] This minimizes the primary proton source for the side reaction.
-
Control the Temperature: Run the reaction at the lowest temperature that still allows for efficient catalytic turnover, often in the range of 60-80 °C.[4]
-
Select an Efficient Catalyst System: Use a highly active palladium precatalyst and ligand combination (e.g., XPhos-Pd-G3) to ensure the desired cross-coupling reaction is fast and can outcompete the slower protodeboronation pathway.[3][4]
-
Maintain an Inert Atmosphere: Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from decomposing the catalyst, which would slow the desired reaction.[3][5]
Troubleshooting Guide
The following table summarizes key experimental parameters and their impact on protodeboronation, providing clear recommendations for optimization.
| Parameter | Condition to AVOID | Recommended Condition | Expected Impact on Protodeboronation |
| Boron Reagent | This compound | Pinacol or MIDA boronate ester derivative | Significantly Reduced[3][7][9] |
| Base | Strong, aqueous bases (e.g., NaOH, KOH) | Weaker, anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) | Significantly Reduced[4][5] |
| Solvent | Protic or aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous aprotic solvents (e.g., Dioxane, Toluene) | Significantly Reduced[5][6] |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature (e.g., 60-80 °C) | Reduced[3][4] |
| Atmosphere | Air or oxygen present | Strictly inert (Argon or Nitrogen) | Reduced (by preserving catalyst efficiency)[3][5] |
| Catalyst | Low activity catalyst/ligand system | High activity system (e.g., Buchwald ligands/precatalysts) | Reduced (by accelerating the main reaction)[2][3][4] |
Visual Guides & Workflows
Troubleshooting Workflow for Protodeboronation
The following diagram outlines a logical workflow for diagnosing and solving issues related to the protodeboronation of this compound.
Caption: A step-by-step workflow for troubleshooting protodeboronation.
Mechanism of Base-Catalyzed Protodeboronation
This diagram illustrates the generally accepted mechanism for base-catalyzed protodeboronation in the presence of a proton source like water.
Caption: Mechanism of base-catalyzed protodeboronation.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to minimize protodeboronation by using a stable boronic ester derivative and optimized reaction conditions.
Reagents & Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
XPhos Pd G3 (or similar high-activity precatalyst) (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.5 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware at >120 °C overnight and allow it to cool under a stream of inert gas.[4]
-
Reagent Addition: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), anhydrous, finely powdered K₃PO₄ (2.5 equiv), and the palladium precatalyst (0.02 equiv).[4][5]
-
Atmosphere Purge: Seal the flask, and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[5]
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Avoid unnecessarily long reaction times to minimize potential side reactions.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. Protodeboronation [organic-chemistry.org]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. nbinno.com [nbinno.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for (5-Methyl-1H-pyrazol-3-yl)boronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methyl-1H-pyrazol-3-yl)boronic acid in cross-coupling reactions. The focus is on optimizing palladium catalyst loading to achieve high yields, efficiency, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for Suzuki-Miyaura reactions involving this compound?
A1: For Suzuki-Miyaura cross-coupling reactions with pyrazole-containing boronic acids, palladium catalyst loading typically ranges from 0.5 to 5 mol%.[1] However, for challenging substrates or to achieve very high turnover numbers (TONs), loadings as low as 0.01 mol% have been reported to be effective.[2] The optimal loading is highly dependent on the specific reaction conditions, including the coupling partners, solvent, base, and temperature. It is often recommended to start with a loading of 1-2 mol% and optimize from there.
Q2: I am observing low to no yield in my reaction. What are the first troubleshooting steps related to the catalyst?
A2: Low yields in Suzuki-Miyaura couplings with this compound can often be attributed to catalyst issues. Here are the initial steps to take:
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Catalyst Activity: Ensure your palladium precatalyst and ligand are active. Consider using a fresh batch of catalyst. For air-sensitive catalysts, proper inert atmosphere techniques are crucial.
-
Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. Ensure your reaction conditions facilitate this reduction.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the active catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[3] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially inhibiting the catalyst.[4] The choice of ligand and reaction conditions can mitigate this effect.
Q3: Can the nitrogen on the pyrazole ring of this compound interfere with the palladium catalyst?
A3: Yes, the Lewis basic nitrogen atoms of the pyrazole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] This can result in lower reaction rates and incomplete conversions. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), can help to stabilize the active catalytic species and prevent inhibitory coordination from the pyrazole nitrogen.
Q4: What are the common side reactions related to catalyst loading that I should be aware of?
A4: Besides low yield, improper catalyst loading can lead to several side reactions:
-
Homocoupling: High catalyst loadings or the presence of oxygen can promote the homocoupling of the boronic acid to form a bipyrazole species.[3]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be exacerbated by high temperatures and certain bases. While not directly caused by catalyst loading, an inefficient catalyst that requires harsh conditions can indirectly promote this side reaction.[5]
-
Dehalogenation: The aryl halide starting material can undergo reduction, replacing the halogen with a hydrogen atom. This can be influenced by the choice of ligand and base.
Q5: How does catalyst loading affect the Turnover Number (TON) and Turnover Frequency (TOF)?
A5: The Turnover Number (TON) represents the number of moles of product formed per mole of catalyst, while the Turnover Frequency (TOF) is the TON per unit of time. Generally, decreasing the catalyst loading while maintaining a high yield will result in a higher TON.[6] Optimizing for a low catalyst loading is crucial for process efficiency and reducing the cost of the reaction, especially in large-scale synthesis. However, excessively low catalyst concentrations can lead to longer reaction times and lower TOF.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst | - Use a fresh batch of palladium precatalyst and ligand.- Ensure proper storage and handling of air/moisture-sensitive catalysts.- Consider using a more robust, air-stable precatalyst (e.g., a palladacycle). |
| Catalyst Inhibition by Pyrazole | - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.- Screen different ligands to find one that is less susceptible to coordination by the pyrazole nitrogen. | |
| Incomplete Precatalyst Activation | - If using a Pd(II) source, ensure conditions are suitable for reduction to Pd(0).- Consider adding a reducing agent if necessary, though many modern catalyst systems do not require this. | |
| Reaction Stalls Before Completion | Catalyst Deactivation | - The catalyst may be degrading over the course of the reaction. Try a lower reaction temperature or a more stable catalyst system.- The pyrazole substrate or product may be poisoning the catalyst over time. Consider using a higher catalyst loading or a more robust catalyst. |
| Insufficient Catalyst | - The initial catalyst loading may be too low for the reaction to go to completion. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%). | |
| Formation of Significant Byproducts | Homocoupling of Boronic Acid | - Rigorously degas all solvents and maintain a strict inert atmosphere to exclude oxygen.[3]- Lower the catalyst loading, as high local concentrations of Pd(0) can sometimes promote homocoupling. |
| Protodeboronation | - Use milder bases (e.g., K₃PO₄, CsF).- Lower the reaction temperature.- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[5] |
Data Presentation
Table 1: Effect of Palladium Catalyst Loading on the Suzuki-Miyaura Coupling of a Substituted Bromopyrazole with an Arylboronic Acid
The following table provides representative data on how catalyst loading can influence the yield in Suzuki-Miyaura reactions of pyrazole derivatives. While not specific to this compound, it illustrates a general trend.
| Entry | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 5 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | Pd(PPh₃)₄ | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 82 |
| 3 | Pd(PPh₃)₄ | 1 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| 4 | PdCl₂(dppf) | 3 | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| 5 | PdCl₂(dppf) | 1 | K₃PO₄ | Dioxane | 100 | 8 | 88 |
| 6 | XPhos Pd G3 | 1 | K₃PO₄ | t-AmylOH | 100 | 4 | 95 |
| 7 | XPhos Pd G3 | 0.5 | K₃PO₄ | t-AmylOH | 100 | 4 | 93 |
Data is representative and compiled from trends observed in the literature for similar substrates.[4][7]
Table 2: Comparison of Catalyst Systems for the Coupling of a Halopyrazole with an Arylboronic Acid
This table compares different palladium precatalysts and ligands, which is a critical aspect of optimizing reactions with challenging substrates like pyrazoles.
| Catalyst System | Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ / PPh₃ | 2 | 4 | K₂CO₃ | Dioxane/H₂O | 100 | 65 |
| Pd₂(dba)₃ / XPhos | 1 | 2.5 | K₃PO₄ | Dioxane/H₂O | 100 | 94 |
| PdCl₂(dppf) | 2 | - | Cs₂CO₃ | Dioxane | 100 | 89 |
| SPhos Pd G3 | 1.5 | - | K₃PO₄ | t-AmylOH/H₂O | 100 | 96 |
This table illustrates the significant impact of ligand choice on reaction efficiency for pyrazole-containing substrates.[4][8]
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst) (1-2 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (1.1-1.5 equiv relative to palladium)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O (4:1), Toluene, THF)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand (if using a separate ligand).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.
Caption: Potential catalyst inhibition by the pyrazole nitrogen.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to (5-Methyl-1H-pyrazol-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (5-Methyl-1H-pyrazol-3-yl)boronic acid, a key building block in modern organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the creation of complex organic molecules, particularly in the pharmaceutical industry. The incorporation of the methylpyrazole moiety can be a critical step in the development of new therapeutic agents.
Performance in Suzuki-Miyaura Cross-Coupling
This compound is a valuable reagent for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of functionalized molecules. Its reactivity is influenced by the electronic nature of the pyrazole ring and the specific reaction conditions employed.
Data Presentation: Comparative Yields of Substituted Pyrazoles
The following table summarizes the isolated yields of the Suzuki-Miyaura cross-coupling reaction between 3-bromopyrazole and various arylboronic acids. These reactions were performed under specific optimized conditions and serve as a benchmark for the potential performance of this compound.
| Arylboronic Acid | Product Yield (%) |
| 4-Methoxyphenylboronic acid | 86 |
| 3-Fluorophenylboronic acid | 84 |
| 4-(Trifluoromethyl)phenylboronic acid | 82 |
| 2-Thienylboronic acid | 75 |
| Phenylboronic acid | 72 |
| 4-Acetylphenylboronic acid | 61 |
Reaction conditions: 3-bromopyrazole (1.00 mmol), arylboronic acid (2.00 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.00 mmol), in a 4:1 mixture of dioxane and water (5 mL), heated at 100 °C for 15-20 hours. Data extracted from a study on unprotected nitrogen-rich heterocycles.[1]
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a heteroaryl halide with this compound is provided below. This protocol is based on established methods for similar pyrazole derivatives and may require optimization for specific substrates.[1]
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-2.0 mmol, 1.2-2.0 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst and Ligand: Add the palladium catalyst, for instance, a pre-catalyst like P1 or P2 (1.0–3.5 mol%), to the vessel.[1]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Inert Atmosphere: The reaction vessel is then sealed and purged with an inert gas (e.g., argon or nitrogen).
-
Reaction: The mixture is stirred and heated to the desired temperature (typically 60-100 °C) for the required time (5-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle
The core of the Suzuki-Miyaura reaction is the palladium catalytic cycle. The diagram below illustrates the key steps involved in this process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Relevance and Signaling Pathways
While this compound is a synthetic building block and not biologically active itself, the pyrazole motif is a common scaffold in many biologically active compounds. Derivatives synthesized using this boronic acid have the potential to interact with various biological targets and signaling pathways.
Numerous studies have demonstrated that pyrazole-containing compounds exhibit a wide range of pharmacological activities, including:
-
Anti-inflammatory: By targeting enzymes like cyclooxygenase (COX).
-
Anticancer: Through inhibition of protein kinases involved in cell proliferation and survival pathways.
-
Antimicrobial: By disrupting essential cellular processes in bacteria and fungi.
-
Antioxidant: By scavenging free radicals.
The diagram below represents a simplified signaling pathway often implicated in cancer, where pyrazole derivatives have shown inhibitory activity. The specific targets for compounds derived from this compound would require further biological evaluation.
Caption: Simplified MAPK/ERK signaling pathway, a potential target for pyrazole derivatives.
References
Comparative NMR Analysis of (5-Methyl-1H-pyrazol-3-yl)boronic acid and its Alternatives
For researchers and professionals in drug development and organic synthesis, boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions. The choice of boronic acid can significantly impact reaction efficiency, product yield, and purification ease. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for (5-Methyl-1H-pyrazol-3-yl)boronic acid against common alternatives, offering valuable insights for compound selection and characterization.
Data Comparison of Boronic Acids
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | ~13.0 (br s, 1H, NH), ~6.3 (s, 1H, H4), ~4.8 (br s, 2H, B(OH)₂), ~2.3 (s, 3H, CH₃) | ~155 (C3), ~142 (C5), ~108 (C4), ~12 (CH₃) |
| Phenylboronic acid | 8.02-7.98 (m, 2H), 7.49-7.44 (m, 1H), 7.40-7.35 (m, 2H) | 134.7, 131.9, 128.1 |
| 4-Methylphenylboronic acid | 7.88 (d, J=7.9 Hz, 2H), 7.23 (d, J=7.7 Hz, 2H), 2.37 (s, 3H) | 142.1, 135.3, 129.2, 21.6 |
| 1H-Pyrazole-4-boronic acid | ~13.0 (br s, 1H, NH), ~8.0 (s, 2H, H3/H5), ~5.0 (br s, 2H, B(OH)₂) | ~139 (C3/C5) |
Disclaimer: Data for this compound are predicted values and should be confirmed by experimental analysis.
Experimental Protocols
A standardized protocol for acquiring NMR spectra of boronic acids is crucial for obtaining high-quality, reproducible data. Due to their tendency to form boroxines (cyclic anhydrides) upon dehydration, sample preparation requires special attention.
General Protocol for ¹H and ¹³C NMR Analysis of Boronic Acids:
-
Sample Preparation:
-
Dissolve 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent.
-
Commonly used solvents include DMSO-d₆, Methanol-d₄, or CDCl₃. DMSO-d₆ is often preferred as it can help to break up oligomeric species and provides distinct signals for the B(OH)₂ and NH protons.
-
To minimize boroxine formation, ensure the solvent is anhydrous, or alternatively, add a small drop of D₂O to the sample to intentionally hydrolyze any anhydrides back to the boronic acid, although this will cause the exchange and disappearance of the B(OH)₂ and NH proton signals.
-
-
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is particularly useful for assigning quaternary carbons.
-
-
Visualizing Structural Information
The following diagrams illustrate the chemical structure and the logical workflow for NMR analysis of this compound.
Caption: Chemical structure of this compound.
Caption: General workflow for NMR analysis of boronic acids.
A Comparative Guide to HPLC Purity Analysis of (5-Methyl-1H-pyrazol-3-yl)boronic acid
For researchers, scientists, and professionals in drug development, accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is critical. (5-Methyl-1H-pyrazol-3-yl)boronic acid is a key building block in synthetic chemistry, and its purity can significantly impact the outcome of subsequent reactions. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, supported by established experimental protocols for boronic acids.
Recommended HPLC Method: Reversed-Phase HPLC with UV Detection
A robust and widely applicable method for the purity determination of this compound is reversed-phase HPLC with UV detection. This method is favored for its simplicity, reliability, and the common availability of the necessary instrumentation in analytical laboratories.
Principle: The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The elution order is determined by the polarity of the compounds, with more polar compounds eluting earlier.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
Chromatographic Conditions:
-
Column: XSelect™ Premier HSS T3 (or equivalent C18 column), 2.5 µm, 4.6 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Alternative HPLC Methods
While reversed-phase HPLC is the standard, certain challenges inherent to boronic acids, such as their potential for dehydration or complex formation, may necessitate alternative approaches for improved selectivity or sensitivity.
HPLC with Mass Spectrometric Detection (HPLC-MS)
For complex samples or when dealing with impurities that co-elute or lack a strong UV chromophore, coupling HPLC with a mass spectrometer offers significant advantages.
-
Advantages: Provides mass information for peak identification and confirmation, leading to a more comprehensive impurity profile. Offers higher sensitivity and selectivity. An ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI-MS) method allows for rapid analysis, with run times as short as one minute.[1]
-
Considerations: Requires more specialized and expensive equipment. The mobile phase must be volatile (e.g., using ammonium acetate instead of phosphoric acid).[1]
Post-Column Derivatization with Alizarin
This technique enhances the detection of boronic acids by introducing a fluorescent tag after chromatographic separation.
-
Advantages: Offers high selectivity and sensitivity for boronic acids.[2] It can be particularly useful for detecting trace levels of boronic acid impurities.
-
Considerations: Requires an additional pump and reaction coil for the post-column derivatization, making the setup more complex.[2] The reaction conditions (temperature, reagent concentration) need to be optimized.[2]
Comparison of HPLC Methods
| Feature | Reversed-Phase HPLC-UV | HPLC-MS | HPLC with Post-Column Derivatization |
| Principle | Partition chromatography with UV detection | Separation based on polarity, detection by mass | Post-separation reaction to form a fluorescent derivative |
| Selectivity | Good for general impurity profiling | Excellent, based on mass-to-charge ratio | Excellent for boronic acids |
| Sensitivity | Moderate | High | High |
| Instrumentation | Standard HPLC system | HPLC coupled with a mass spectrometer | HPLC with additional pump and reaction coil |
| Complexity | Low | High | Moderate |
| Cost | Low | High | Moderate |
| Typical Use Case | Routine purity analysis and quality control | Impurity identification, analysis of complex mixtures | Trace analysis of boronic acids |
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the recommended reversed-phase HPLC method for purity analysis of this compound.
References
A Researcher's Guide to Boronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic selection of reagents in Suzuki-Miyaura cross-coupling reactions is paramount to the successful synthesis of complex molecules. Boronic acids and their derivatives are indispensable building blocks in modern organic synthesis for the formation of carbon-carbon bonds. This guide provides an objective comparison of the performance of various boronic acids and their common derivatives, supported by experimental data, to inform reagent selection.
At the heart of the Suzuki-Miyaura coupling is the organoboron reagent. While traditional boronic acids are effective, they can suffer from drawbacks including instability and a propensity for side reactions.[1] In response, a new generation of coupling reagents, including potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, has been developed to offer enhanced stability and handling properties.[1]
The Reactivity versus Stability Trade-Off
The central consideration when choosing between a boronic acid and its corresponding boronate ester lies in the balance between reactivity and stability. Boronic acids are generally more reactive and often result in faster reaction times in Suzuki-Miyaura couplings.[2][3][4] This increased reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this reactivity is counterbalanced by lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can affect their shelf-life and decrease reaction yields.[2][5]
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[2][3] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[2] This stability makes them advantageous for multi-step syntheses. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[3]
Quantitative Performance Comparison of Boron Reagents
The following tables summarize representative data from the literature, comparing the performance of various boronic acids and their derivatives in Suzuki-Miyaura coupling reactions. It is important to note that reaction conditions can vary significantly between studies, and direct comparisons should be made with caution.
Table 1: Comparison of Boronic Acid and its Pinacol Ester
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2 | 95 | [6] (Exemplary) |
| 4-Bromoanisole | Phenylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 12 | 92 | [6] (Exemplary) |
| 2-Chloropyridine | 4-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 18 | 85 | [7] |
| 2-Chloropyridine | 4-Methylphenylboronic acid pinacol ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 18 | 78 | [7] |
Table 2: Comparison of Boronic Acid, Trifluoroborate, and MIDA Boronate
| Aryl Halide | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | 3-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 80 | 92 | [1] |
| 4-Bromoanisole | Potassium 3-tolyltrifluoroborate | Pd(dppf)Cl₂ | K₂CO₃ | THF/H₂O | 80 | 88 | [1] |
| 4-Bromoanisole | 3-Tolyl MIDA boronate | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 80 | 95 (after deprotection) | [1] |
| 1-Bromo-4-nitrobenzene | Thiophene-2-boronic acid | Pd(OAc)₂ | Na₂CO₃ | DME | 80 | 85 | [8] |
| 1-Bromo-4-nitrobenzene | Potassium thiophene-2-trifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 94 | [8] |
Experimental Protocols
Below are representative experimental protocols for a standard Suzuki-Miyaura coupling reaction.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or derivative (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, DME)
-
Water (often used as a co-solvent)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, boronic acid/derivative, palladium catalyst, ligand (if used), and base.
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.
-
Degassed solvent and water are added via syringe.
-
The reaction mixture is then heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[6][9]
Mechanistic Insights and Experimental Workflow
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.
The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, a step that is typically facilitated by a base. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.
Conclusion
The choice of an organoboron reagent in Suzuki-Miyaura coupling reactions significantly impacts the efficiency, robustness, and practicality of a synthetic route. While traditional boronic acids offer high reactivity, their derivatives like pinacol esters, trifluoroborates, and MIDA boronates provide enhanced stability, which is often crucial in complex, multi-step syntheses. For straightforward couplings where reagent stability is not a primary concern, boronic acids remain a cost-effective and efficient choice.[1] However, for syntheses requiring robust and storable intermediates, the use of more stable boronate esters or trifluoroborates is often advantageous. The selection should be guided by the specific requirements of the synthetic target, including the nature of the substrates, the desired reaction conditions, and the overall synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to Alternative Reagents for (5-Methyl-1H-pyrazol-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The (5-Methyl-1H-pyrazol-3-yl) moiety is a valuable building block in medicinal chemistry, and its corresponding boronic acid is a common reagent for its installation. However, the inherent instability of many heteroarylboronic acids, including potential issues with protodeboronation and homocoupling, often necessitates the use of more robust alternative reagents. This guide provides an objective comparison of the primary alternatives to (5-Methyl-1H-pyrazol-3-yl)boronic acid, with supporting data and detailed experimental protocols to aid in reagent selection.
Overview of Alternative Reagents
The main alternatives to this compound fall into three major categories of boronic acid surrogates: boronate esters (specifically pinacol esters), potassium trifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates. An alternative synthetic strategy involves reversing the polarity of the coupling partners, using a 3-halo-5-methyl-1H-pyrazole as the electrophile with a suitable organoboron nucleophile.
-
This compound Pinacol Ester: These are formed by the esterification of the boronic acid with pinacol. The resulting cyclic ester is generally more stable, less prone to dehydration and protodeboronation, and easier to handle and purify than the free boronic acid.[1][2]
-
Potassium (5-Methyl-1H-pyrazol-3-yl)trifluoroborate: These are crystalline, air- and moisture-stable salts.[3][4] Their enhanced stability over boronic acids often leads to higher and more reproducible yields in cross-coupling reactions, especially for challenging substrates.[3][4] They are easily prepared from the corresponding boronic acids.[3][4]
-
N-Methyliminodiacetic Acid (MIDA) Boronate of 5-Methyl-1H-pyrazole: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[5][6] They are particularly advantageous for their "slow-release" mechanism, where the active boronic acid is gradually generated in situ under mild basic conditions, minimizing decomposition and side reactions.[6]
-
3-Halo-5-methyl-1H-pyrazoles (e.g., 3-Bromo-5-methyl-1H-pyrazole): This approach reverses the roles of the coupling partners. Instead of a pyrazolylboronic acid derivative, a halopyrazole is used as the electrophile, which then couples with a wide variety of commercially available aryl- or vinylboronic acids or their surrogates. This strategy is effective and offers access to a broad range of analogs.[7][8]
Data Presentation
Comparison of Reagent Characteristics
| Feature | This compound | Pinacol Ester | Potassium Trifluoroborate | MIDA Boronate | 3-Halo-5-methyl-1H-pyrazole |
| Stability | Moderate; prone to protodeboronation and trimerization (boroxine formation)[1] | Good; more stable than boronic acid[1][2] | Excellent; bench-stable crystalline solid[3][4] | Exceptional; highly stable, crystalline solid[5][6] | Excellent; stable crystalline solid |
| Handling | Can be challenging to purify and handle due to instability | Easier to handle and purify by chromatography[1] | Easy to handle crystalline solid | Easy to handle and purify by chromatography[6] | Easy to handle crystalline solid |
| Reactivity | Generally high, but can be compromised by decomposition[1] | Slightly lower reactivity than boronic acid, may require specific conditions[9] | Requires specific activation, but generally highly effective[3][4] | Unreactive until deprotection; allows for "slow-release" of boronic acid[6] | Reactivity depends on the halogen (I > Br > Cl) |
| Key Advantage | Readily available | Improved stability and handling over boronic acid | High stability and often improved yields for difficult couplings[10] | Exceptional stability, slow-release capability, useful for iterative cross-coupling[6] | Versatile strategy; couples with a wide array of boronic acids |
| Key Disadvantage | Potential for low yields due to instability[3][4] | May require harsher conditions for transmetalation compared to boronic acid | Requires synthesis from boronic acid | Requires synthesis and a deprotection step during the reaction | Requires synthesis of the halopyrazole |
Representative Suzuki-Miyaura Coupling Data for Pyrazole Derivatives
| Pyrazole Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1H-Pyrazol-5-yltrifluoroborate | 4-Chlorobenzonitrile | 5 mol% Pd(OAc)₂ / 10 mol% RuPhos | Na₂CO₃ | Ethanol | 85 | 48 | 84 | [3][4] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | 5 mol% XPhosPdG2 / 10 mol% XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.67 | 89 | [8] |
| p-Tolyl MIDA boronate | 5-Bromopyrimidine | 2 mol% Pd(dtbpf)Cl₂ | Et₃N | Water (TPGS-750-M) | RT | 24 | 82 | [6] |
| 1-Benzyl-4-(pinacolato)pyrazole | Methyl 2-chloroisonicotinate | (PPh₂Me)₂NiCl₂ / n-BuMgCl | - | 2-MeTHF | 60 | 16 | 80 | [11] |
| 3-Bromopyrazole | Phenylboronic acid | 6 mol% XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 86 | [12] |
Experimental Protocols
Protocol 1: Synthesis of Potassium (5-Methyl-1H-pyrazol-3-yl)trifluoroborate
This protocol is adapted from a general procedure for the synthesis of potassium heteroaryltrifluoroborates.[3][4]
-
To a solution of this compound (1.0 eq.) in methanol (3.5 M) under a nitrogen atmosphere at 0 °C, add solid potassium hydrogen fluoride (KHF₂, 3.0 eq.) in one portion.
-
To the resulting suspension, add water dropwise until a clear solution is formed.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Reduce the solvent volume under reduced pressure.
-
Add acetone to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with acetone and diethyl ether, and dry under vacuum to yield the potassium trifluoroborate salt.
Protocol 2: Suzuki-Miyaura Coupling of Potassium (5-Methyl-1H-pyrazol-3-yl)trifluoroborate with an Aryl Halide
This protocol is based on a general procedure for the coupling of potassium heteroaryltrifluoroborates.[4]
-
In a reaction vessel, combine the aryl halide (1.0 eq.), potassium (5-methyl-1H-pyrazol-3-yl)trifluoroborate (1.1 eq.), and sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Add Pd(OAc)₂ (2-5 mol%) and RuPhos (4-10 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed ethanol (to achieve a concentration of ~0.2 M).
-
Heat the reaction mixture at 85 °C until the reaction is complete as monitored by TLC or LC-MS (typically 12-48 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Halide
This protocol is a representative procedure for Suzuki-Miyaura couplings.[13]
-
To a reaction vessel, add the aryl halide (1.0 eq.), this compound pinacol ester (1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or toluene/water.
-
Heat the mixture to 80-110 °C and stir until the reaction is complete.
-
After cooling, perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Protocol 4: Suzuki-Miyaura Coupling of a (5-Methyl-1H-pyrazol-3-yl) MIDA Boronate with an Aryl Halide in Water
This protocol is adapted from a green chemistry approach to Suzuki-Miyaura couplings of MIDA boronates.[6]
-
To a reaction vessel, add the aryl halide (1.0 eq.), the (5-methyl-1H-pyrazol-3-yl) MIDA boronate (1.0-1.2 eq.), and the palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%).
-
Add an aqueous solution of the surfactant TPGS-750-M (2 wt %).
-
Add triethylamine (Et₃N, 3.0 eq.).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Protocol 5: Suzuki-Miyaura Coupling of 3-Bromo-5-methyl-1H-pyrazole with an Arylboronic Acid
This protocol is based on a procedure for the coupling of bromopyrazoles.[12]
-
In a reaction vessel, combine 3-bromo-5-methyl-1H-pyrazole (1.0 eq.), the arylboronic acid (1.5-2.0 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Add the palladium precatalyst (e.g., XPhos Pd G2, 6-7 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas.
-
Add degassed 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 100 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Comparative Spectroscopic Analysis of (5-Methyl-1H-pyrazol-3-yl)boronic acid and Alternatives
For researchers, scientists, and drug development professionals, a detailed understanding of the structural and electronic properties of chemical building blocks is paramount. This guide provides a comparative analysis of the spectroscopic data for (5-Methyl-1H-pyrazol-3-yl)boronic acid and its alternatives, offering insights into their characterization and potential applications in synthesis.
Due to the limited availability of public experimental spectroscopic data for this compound, this guide presents a combination of experimental data for close analogs and predicted data for the target compound. This approach allows for a foundational comparison, highlighting the expected spectral features. The primary alternatives discussed are 1H-Pyrazole-4-boronic acid and 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester, chosen for their structural similarity and the availability of reference spectra.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected alternatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Pyrazole-H | Methyl-H | B(OH)₂ / B(pinacol) | Solvent | Source |
| This compound (Predicted) | ~6.2 (s, 1H) | ~2.3 (s, 3H) | Broad s | DMSO-d₆ | Theoretical Estimation |
| 1H-Pyrazole-4-boronic acid | 7.91 (s, 2H) | - | 5.78 (br s) | CDCl₃ | [1] |
| 1,3-Dimethyl-1H-pyrazole-4-boronic acid, pinacol ester | 7.00-8.00 (s, 1H) | 3.8 (s, 3H, N-CH₃), 2.4 (s, 3H, C-CH₃) | 1.25 (s, 12H) | CDCl₃ | [2] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Pyrazole C₃ | Pyrazole C₄ | Pyrazole C₅ | Methyl C | Solvent | Source |
| This compound (Predicted) | ~150 | ~105 | ~140 | ~12 | DMSO-d₆ | Theoretical Estimation |
| 1H-Pyrazole-4-boronic acid | - | - | - | - | - | Data not readily available |
| 1,3-Dimethyl-1H-pyrazole-4-boronic acid, pinacol ester | - | - | - | - | - | Data not readily available |
Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | O-H Stretch (B(OH)₂) | N-H Stretch | C=N Stretch | B-O Stretch | Source |
| This compound (Predicted) | ~3300-3500 (broad) | ~3100-3300 | ~1550-1600 | ~1300-1400 | Theoretical Estimation |
| 1H-Pyrazole-4-boronic acid | - | - | - | - | Data not readily available |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | - | ~3140 | ~1550 | ~1350 | [3] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ | Ionization Method | Source |
| This compound | C₄H₇BN₂O₂ | 125.92 | 126.93 | ESI | [4] |
| 1H-Pyrazole-4-boronic acid | C₃H₅BN₂O₂ | 111.90 | 112.91 | ESI | [5][6] |
| 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C₁₀H₁₇BN₂O₂ | 208.07 | 209.08 | ESI | [7] |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and accurate comparison. As specific protocols for this compound are not publicly available, generalized procedures are provided below.
¹H and ¹³C NMR Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, approximately 0.5-0.7 mL) in an NMR tube.[8] The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For quantitative analysis, a known amount of an internal standard can be added, and relaxation delays are adjusted to ensure full relaxation of all nuclei.[9]
Infrared (IR) Spectroscopy
For solid samples, a common method is the preparation of a thin solid film.[10] The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., KBr or NaCl).[10] After the solvent evaporates, a thin film of the compound remains. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.[11] The spectrum is then recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[4]
Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.[12] The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).[13] The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.[14]
Visualized Workflows and Comparisons
To further aid in the understanding of the processes and comparisons, the following diagrams are provided.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1H NMR spectrum [chemicalbook.com]
- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. infinitalab.com [infinitalab.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1H-Pyrazole-4-boronic acid = 95.0 763120-58-7 [sigmaaldrich.com]
- 7. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. sc.edu [sc.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 12. zefsci.com [zefsci.com]
- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
A Comparative Guide to the X-ray Crystal Structures of Bioactive Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of various pyrazole derivatives, offering insights into their three-dimensional conformations and intermolecular interactions. Understanding the precise atomic arrangement of these compounds is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Comparison of Crystallographic Data
The following tables summarize key crystallographic parameters for several bioactive pyrazole derivatives, facilitating a direct comparison of their solid-state structures. The nature and position of substituents on the pyrazole ring significantly influence the crystal packing and molecular conformation.[1][2]
Table 1: Crystallographic Data for Pyrazolone Derivatives [1]
| Parameter | Compound I | Compound II | Compound III |
| Chemical Name | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/n | P-1 | P2₁2₁2₁ |
These pyrazolone derivatives exhibit different crystal systems and space groups, indicating distinct packing arrangements in the solid state. The planarity of the pyrazole ring is a common feature, and the crystal structures are stabilized by N-H···O hydrogen bonds.[1]
Table 2: Crystallographic Data for "Armed" Pyrazole Derivatives [1][3]
| Parameter | Compound L1 | Compound L2 | Compound L3 |
| Chemical Name | N-((1H-pyrazol-1-yl)methyl)pyrimidin-2-amine | 2-(((1H-pyrazol-1-yl)methyl)amino)benzoic acid | Ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | C2/c | P2₁/n | P-1 |
| Key Dihedral Angle (°) | 76.07 (N2–C7–N5–N19) | 62.12 (N34–C63–N22–N35) | 60.84 (N3–C8–N2–N1) |
"Armed" pyrazoles, functionalized with various substituents, display notable variations in their crystal packing and molecular conformations, as evidenced by the differing key dihedral angles. These structural nuances are believed to be critical for their observed antitumor, antifungal, and antibacterial activities.[1][3]
Table 3: Crystallographic Data for Halogenated Pyrazole Derivatives [4]
| Parameter | 4-Fluoro-1H-pyrazole | 4-Chloro-1H-pyrazole | 4-Bromo-1H-pyrazole | 4-Iodo-1H-pyrazole |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | Pccn | P2₁/c | P2₁/c | P2₁2₁2₁ |
| H-bonding Motif | Catemer | Trimer | Trimer | Catemer |
The 4-halogenated-1H-pyrazoles demonstrate how a systematic change in a substituent (from fluorine to iodine) can alter the supramolecular assembly. The chloro and bromo derivatives are isostructural, forming trimeric hydrogen-bonding motifs, whereas the fluoro and iodo analogs form non-isostructural catemers (polymeric chains).[4]
Experimental Protocols
The determination of the crystal structures for the pyrazole derivatives discussed herein involves a standard set of procedures in single-crystal X-ray diffraction. A generalized protocol is outlined below.[1][5]
1. Crystal Growth: Single crystals of the pyrazole derivative suitable for X-ray diffraction are grown. This is often a challenging step and may require screening various solvents and crystallization techniques such as slow evaporation, vapor diffusion, or cooling.[5]
2. Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.[1]
3. Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically around 100-120 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.[1]
4. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is subsequently refined by full-matrix least-squares on F² to improve the agreement between the observed and calculated diffraction data.[6]
5. Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions. This data is then analyzed to understand the molecular conformation and crystal packing.[1]
Visualizations
Experimental Workflow for X-ray Crystallography
Caption: A generalized workflow for determining the crystal structure of pyrazole derivatives.
Influence of Substituents on Crystal Packing
Caption: Logical relationship of substituent effects on the crystal structure of pyrazoles.
References
A Comparative Guide to the Reactivity of Substituted Pyrazole Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. Within this field, pyrazole boronic acids have emerged as critical building blocks for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1][2] The pyrazole motif is a privileged scaffold in medicinal chemistry, and the ability to precisely introduce it into various molecular architectures is of paramount importance.[1]
This guide provides an objective comparison of the reactivity of substituted pyrazole boronic acids in Suzuki-Miyaura coupling reactions, supported by experimental data from the literature. We will explore the factors influencing their reactivity and provide detailed experimental protocols for key transformations.
Factors Influencing Reactivity
The reactivity of substituted pyrazole boronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions.
Caption: Factors influencing the reactivity of substituted pyrazole boronic acids.
Comparative Reactivity Data
The following tables summarize the performance of various substituted pyrazole boronic acids and their derivatives in Suzuki-Miyaura cross-coupling reactions with different coupling partners. It is important to note that direct comparisons of yields between different studies should be made with caution, as the reaction conditions are not always identical.
Table 1: Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrazole with Various Boronic Acids [3]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-1H-pyrazole | 75 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-pyrazole | 86 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-1H-pyrazole | 78 |
| 4 | 4-Trifluoromethylphenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole | 61 |
| 5 | 2-Thienylboronic acid | 3-(Thiophen-2-yl)-1H-pyrazole | 72 |
Reaction Conditions: 3-Bromo-1H-pyrazole (1.00 mmol), boronic acid (2.00 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.[3]
Table 2: Suzuki-Miyaura Coupling of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylboronic acid pinacol ester with Various Heteroaryl Halides [4]
| Entry | Heteroaryl Halide | Product | Yield (%) |
| 1 | 2-Bromopyridine | 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)pyridine | 85 |
| 2 | 3-Bromopyridine | 3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)pyridine | 75 |
| 3 | 2-Chloropyrazine | 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)pyrazine | 60 |
| 4 | 2-Bromothiophene | 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)thiophene | 82 |
Reaction Conditions: Heteroaryl halide (1.0 equiv), 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylboronic acid pinacol ester (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv), 1,4-dioxane/H₂O (4:1), 90 °C, 12 h.[4]
Table 3: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dinitro-1H-pyrazole with Various Boronic Acids [5]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,5-Dinitro-4-phenyl-1H-pyrazole | 95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3,5-dinitro-1H-pyrazole | 98 |
| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-3,5-dinitro-1H-pyrazole | 92 |
| 4 | 2-Naphthylboronic acid | 4-(Naphthalen-2-yl)-3,5-dinitro-1H-pyrazole | 85 |
Reaction Conditions: 4-Bromo-3,5-dinitro-1H-pyrazole (1.0 equiv), boronic acid (1.1 equiv), XPhos Pd G2 (2 mol%), K₃PO₄ (2.0 equiv), toluene/H₂O (10:1), 80 °C, 1-3 h.[5]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of substituted pyrazole boronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the halo-pyrazole (1.0 equiv), the substituted pyrazole boronic acid or its pinacol ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2; 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv) in a suitable solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water) is placed in a reaction vessel.[3][4][5] The vessel is sealed and the mixture is degassed by bubbling an inert gas (e.g., argon or nitrogen) through it for 10-15 minutes. The reaction is then heated to the specified temperature (typically 80-120 °C) for the required time (2-24 hours), with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Example Protocol: Coupling of 3-Bromo-1H-pyrazole with Phenylboronic Acid[3]
To a solution of 3-bromo-1H-pyrazole (147 mg, 1.00 mmol) and phenylboronic acid (244 mg, 2.00 mmol) in a mixture of dioxane (4 mL) and water (1 mL) was added potassium phosphate (424 mg, 2.00 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 100 °C for 24 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography (hexanes/ethyl acetate) to give 3-phenyl-1H-pyrazole as a white solid (108 mg, 75% yield).[3]
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison: (5-Methyl-1H-pyrazol-3-yl)boronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its pinacol ester derivative in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall workflow. This guide provides an objective comparison of the performance of (5-Methyl-1H-pyrazol-3-yl)boronic acid and its corresponding pinacol ester, supported by representative experimental data and protocols for pyrazole-based couplings.
The fundamental trade-off between this compound and its pinacol ester lies in the balance between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1][2] However, this higher reactivity is often accompanied by lower stability, making them more susceptible to degradation over time and complicating purification and storage.[3] Conversely, the pinacol ester offers enhanced stability, facilitating easier handling, purification by chromatography, and long-term storage.[4][5] This increased stability, however, can sometimes result in slower reaction rates compared to the parent boronic acid.[2]
From a practical standpoint, the pinacol ester often proves to be the more user-friendly reagent, especially in complex, multi-step syntheses where reagent stability is paramount.[6] Boronic acids, on the other hand, might be preferred in situations where high reactivity is necessary to couple challenging substrates or when rapid reaction times are a priority.
In terms of solubility, studies on analogous compounds like phenylboronic acid have shown that the pinacol ester generally exhibits better solubility in common organic solvents compared to the boronic acid.[7][8] This can be a significant advantage in achieving homogeneous reaction conditions.
Quantitative Performance Data
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-1-methyl-1H-pyrazole | 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | (PPh2Me)2NiCl2 (not specified) | Not specified | Not specified | Not specified | Not specified | Not specified | [9] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 (10%) | K2CO3 | DME/H2O | 80 | 2 | High | [10] |
| 3-Chloroindazole | 5-Indole boronic acid | Pd source (2%) / Ligand (3%) | K3PO4 | Dioxane/H2O | 100 | 15 | Good to Excellent | [11] |
| 3- and 4-Bromopyrazole | Various aryl boronic acids | P1 (XPhos-derived precatalyst) (6-7%) | K3PO4 | Dioxane/H2O | 100 | 24 | 61-86 | [11] |
| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Various aryl/heteroaryl boronic acids | Pd(PPh3)4 (5%) | K2CO3 | Dioxane/H2O (4:1) | 80-90 | 6-22 | Not specified | [12] |
| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Various aryl/heteroaryl boronic acids | Not specified | K3PO4 | EtOH/H2O (1:1) | 100-140 (MW) | 0.17-0.33 | Not specified | [12] |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving pyrazole derivatives, which can be adapted for use with this compound or its pinacol ester.
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling of a Halopyrazole
This protocol is a general procedure adapted from the literature for the coupling of a halo-pyrazole with a boronic acid or its ester.[12]
Materials:
-
1-Ethyl-4-iodo-5-methyl-1H-pyrazole (1.0 mmol)
-
Aryl or heteroaryl boronic acid/pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or K3PO4, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
Procedure:
-
To a Schlenk flask, add the halo-pyrazole, the boronic acid or pinacol ester, the base, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 6-22 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields in shorter times.[12]
Materials:
-
1-Ethyl-4-iodo-5-methyl-1H-pyrazole
-
Aryl or heteroaryl boronic acid/pinacol ester (1.3 equivalents)
-
Palladium catalyst
-
Base (e.g., K3PO4, 2.0 equivalents)
-
Solvent (e.g., EtOH:H2O 1:1)
Procedure:
-
In a microwave vial, combine the halo-pyrazole, the boronic acid or pinacol ester, the base, and the palladium catalyst.
-
Add the solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 100-140 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in the conventional protocol.
Visualizing the Workflow and Relationships
To further clarify the experimental process and the relationship between the two reagents, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Standards for (5-Methyl-1H-pyrazol-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the purity and characterization of building blocks are paramount. (5-Methyl-1H-pyrazol-3-yl)boronic acid and its derivatives are crucial reagents in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of analytical standards for this compound, offering insights into its performance against a common alternative and detailing robust analytical methodologies for its quantification and characterization.
Introduction to this compound
This compound (CAS: 1163248-54-1) is a heterocyclic boronic acid widely employed in the synthesis of complex organic molecules.[1][2][3][4] Its utility stems from the pyrazole motif, a common scaffold in pharmacologically active compounds, and the boronic acid functionality, which enables versatile carbon-carbon bond formation. Accurate determination of its purity and stability is critical for ensuring the reproducibility and success of synthetic campaigns and for meeting regulatory standards in drug development.
Comparison of Analytical Standards
For the purpose of this guide, we will compare the analytical performance of This compound with a structurally similar alternative, (3-Methyl-1H-pyrazol-5-yl)boronic acid . The choice of an appropriate analytical standard is crucial for accurate quantification and impurity profiling.
Table 1: Comparison of Analytical Standard Properties
| Property | This compound | (3-Methyl-1H-pyrazol-5-yl)boronic acid (Alternative) | Key Considerations for Selection |
| Purity | Typically available at ≥95% purity from commercial suppliers.[1][2] | Also available at high purity (typically ≥95%). | The highest available purity should be selected for use as a primary reference standard. Purity should be verified by at least two independent analytical techniques. |
| Stability | Boronic acids are known to be susceptible to dehydration to form boroxines (anhydrides) and oxidation. Stability is influenced by storage conditions (temperature, humidity). | Similar stability profile to its isomer. The position of the methyl and boronic acid groups may subtly influence stability due to electronic and steric effects. | Proper storage in a desiccated and refrigerated environment is crucial. Stability studies should be conducted under the analytical conditions to be used. |
| Hygroscopicity | Boronic acids can be hygroscopic. | Similar hygroscopic nature. | Accurate weighing can be challenging. Samples should be handled in a controlled environment (e.g., glove box with low humidity). |
| Solubility | Generally soluble in polar organic solvents like methanol, DMSO, and DMF. | Similar solubility profile. | The choice of solvent is critical for both HPLC and NMR analysis to ensure complete dissolution and avoid precipitation. |
| Commercial Availability | Readily available from multiple chemical suppliers.[1][3][4] | Also commercially available, though perhaps from a slightly smaller pool of suppliers. | Availability and cost are practical considerations for routine quality control. |
Experimental Data and Performance Comparison
While direct, side-by-side published experimental data comparing these two specific isomers as analytical standards is limited, we can infer their performance based on established principles of analyzing boronic acids by High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of boronic acids and for quantifying impurities. A well-developed HPLC method can separate the target compound from its precursors, degradation products (like the corresponding boroxine), and other process-related impurities.
Table 2: Illustrative HPLC Performance Data
| Parameter | This compound | (3-Methyl-1H-pyrazol-5-yl)boronic acid |
| Retention Time (min) | 5.8 | 6.2 |
| Resolution (from boroxine) | > 2.0 | > 2.0 |
| Linearity (R²) (10-200 µg/mL) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.5 | ~0.5 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.5 | ~1.5 |
| Precision (%RSD, n=6) | < 2.0% | < 2.0% |
| Accuracy (% Recovery) | 98-102% | 98-102% |
Note: The data presented in this table is illustrative and based on typical performance for boronic acid analysis. Actual results may vary depending on the specific HPLC method and instrumentation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[5][6] By using a certified internal standard, the absolute purity of the boronic acid can be accurately determined.
Table 3: Illustrative qNMR Performance Data
| Parameter | This compound | (3-Methyl-1H-pyrazol-5-yl)boronic acid |
| Purity Assay (% w/w) | 98.5 ± 0.3 | 98.2 ± 0.4 |
| Characteristic ¹H NMR Signal (ppm in DMSO-d₆) | Pyrazole CH (~6.2 ppm), Methyl (~2.2 ppm) | Pyrazole CH (~6.1 ppm), Methyl (~2.3 ppm) |
| Precision (%RSD, n=3) | < 1.0% | < 1.0% |
| Selectivity | High, based on distinct chemical shifts. | High, distinct signals from potential impurities. |
Note: The data presented in this table is illustrative. The exact chemical shifts may vary slightly depending on the solvent and concentration.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This protocol provides a general starting point for the analysis of this compound. Method optimization and validation are required for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the boronic acid and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary for calibration standards.
2. Quantitative ¹H NMR (qNMR) for Purity Assay
This protocol outlines the procedure for determining the purity of this compound using an internal standard.[7]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizations
Caption: Workflow for HPLC purity analysis.
References
Safety Operating Guide
Navigating the Safe Disposal of (5-Methyl-1H-pyrazol-3-yl)boronic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides an in-depth, procedural framework for the proper disposal of (5-Methyl-1H-pyrazol-3-yl)boronic acid, ensuring the safety of personnel and the protection of our environment. Adherence to these protocols is not merely a matter of compliance but a commitment to the high standards of scientific research.
This compound, like other boronic acids, should be handled as hazardous waste due to its potential for irritation and environmental impact.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation risks.[1]
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[3] |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[1] |
| Respiratory Protection | Required when dusts are generated. Use respirators and components tested and approved under appropriate government standards.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[1] This involves a systematic process of waste segregation, containment, and labeling.
1. Waste Characterization and Segregation:
-
All waste containing this compound must be classified as hazardous chemical waste.
-
It is crucial to segregate this waste from other waste streams to prevent dangerous reactions. Never mix boronic acids with strong oxidizing agents, acids, or bases unless part of a specific neutralization protocol.[1][2]
2. Waste Collection:
-
Solid Waste: Unused this compound and contaminated solid materials (e.g., weighing paper, gloves, bench liners) should be collected in a designated, sealable container clearly labeled as "Hazardous Waste".[1]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1]
3. Container Labeling and Storage:
-
All waste containers must be accurately and clearly labeled.
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by the institution's Environmental Health & Safety (EHS) personnel or a licensed waste disposal company.[1][5]
Table 2: Hazardous Waste Labeling Requirements
| Label Information | Description |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible.[5][6] |
| Chemical Name(s) | List all chemical constituents by their full name (no abbreviations or formulas) with approximate percentages.[5][6] |
| Hazard Identification | Indicate the associated hazards (e.g., irritant, toxic).[6] |
| Accumulation Start Date | The date when the first drop of waste was added to the container.[5] |
| Principal Investigator and Lab | The name of the principal investigator and the specific laboratory location.[5] |
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1]
-
Rinseate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste.[1][5] Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.[1]
-
Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[1]
Experimental Workflow and Logical Relationships
To visualize the procedural flow of proper disposal, the following diagrams illustrate the key decision-making and operational steps.
Caption: Workflow for the disposal of this compound.
References
Personal protective equipment for handling (5-Methyl-1H-pyrazol-3-yl)boronic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of (5-Methyl-1H-pyrazol-3-yl)boronic acid, a key reagent in various synthetic applications. Adherence to these procedures is critical for personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. It is classified as causing skin and serious eye irritation.[1][2]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be necessary in situations with a higher risk of splashing.[1] | To protect against splashes and dust that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | To prevent skin contact which can cause irritation.[1][2] Always inspect gloves for integrity before use. |
| Respiratory Protection | Dust respirator (e.g., N95 type).[3] | To be used when handling the solid form to prevent inhalation of dust. |
| Skin and Body Protection | Protective clothing, such as a laboratory coat.[1][4] Protective boots may be required depending on the scale of handling.[1] | To minimize skin exposure and contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[4]
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling :
-
Emergency Procedures :
-
Eye Contact : Immediately rinse with plenty of water for several minutes, also under the eyelids.[5][6] If irritation persists, seek medical attention.[1][2]
-
Skin Contact : Wash off immediately with plenty of soap and water.[7] If skin irritation occurs, get medical advice.[1][2] Remove and wash contaminated clothing before reuse.[1][2]
-
Inhalation : Move the person to fresh air. If they feel unwell, seek medical attention.
-
Ingestion : Rinse the mouth with water and seek medical attention if you feel unwell.[1]
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for Waste Disposal
Caption: A logical flowchart for the proper segregation and disposal of chemical waste.
-
Waste Segregation :
-
Containerization :
-
Use chemically compatible containers with secure lids for waste collection.[8]
-
Label all waste containers with "Hazardous Waste" and the full chemical name.
-
-
Storage :
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The recommended storage condition for the pure substance is in a freezer under an inert gas.[2]
-
-
Disposal :
-
All disposal must be conducted in accordance with local, state, and federal regulations.
-
Engage a licensed hazardous waste disposal company for the final disposal of the chemical waste.[2]
-
For small spills, absorb the material with an inert substance and place it in a suitable container for disposal. Prevent the spill from entering drains.[2] For larger spills, evacuate the area and contact your institution's safety office.
-
By adhering to these safety protocols, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1-Methyl-1H-pyrazol-5-Boronsäurepinakolester 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 5. fishersci.ie [fishersci.ie]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. acewaste.com.au [acewaste.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
